2-Amino-4-isopropyl-5-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTMCOHWLSCDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-43-5 | |
| Record name | 5-methyl-4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Basic Properties of 2-Amino-4-isopropyl-5-methylthiazole
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3] The target molecule of this guide, 2-Amino-4-isopropyl-5-methylthiazole, incorporates alkyl substitutions at both the 4- and 5-positions of the thiazole ring, which are expected to influence its physicochemical properties and biological activity. Understanding these fundamental properties is crucial for its potential application in drug design and development.
Physicochemical Properties
The basic physicochemical properties of this compound can be inferred from its structural analogs. The introduction of an isopropyl group at the 4-position and a methyl group at the 5-position will increase the molecule's lipophilicity and molecular weight compared to simpler analogs.
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound (Predicted) | 2-Amino-4-methylthiazole | 2-Amino-5-methylthiazole | 2-Amino-4,5-dimethylthiazole |
| Molecular Formula | C₇H₁₂N₂S | C₄H₆N₂S | C₄H₆N₂S | C₅H₈N₂S |
| Molecular Weight ( g/mol ) | 156.25 | 114.17 | 114.17 | 128.20 |
| Melting Point (°C) | Not available | 44-47 | 93-98[4] | 273-274 (dec.) |
| Boiling Point (°C) | Not available | Not available | 232.5 (Predicted)[4] | Not available |
| pKa (Predicted) | ~5.5 | Not available | 5.42 ± 0.10[4] | Not available |
| LogP (Predicted) | ~1.9 | 0.4 | 1.61 (at 38°C)[5] | Not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Soluble in methanol. | Soluble in methanol.[4] | Soluble in water. |
Spectroscopic Data
The structural features of this compound would give rise to characteristic spectroscopic signatures. While experimental spectra for the target molecule are unavailable, the expected data can be extrapolated from its analogs.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | - NH₂: Broad singlet, ~5.0-7.0 ppm- CH (isopropyl): Septet, ~3.0-3.5 ppm- CH₃ (isopropyl): Doublet, ~1.2-1.4 ppm- CH₃ (thiazole): Singlet, ~2.2-2.4 ppm |
| ¹³C NMR | - C2 (C-NH₂): ~165-170 ppm- C4 (C-isopropyl): ~145-150 ppm- C5 (C-methyl): ~120-125 ppm- CH (isopropyl): ~30-35 ppm- CH₃ (isopropyl): ~20-25 ppm- CH₃ (thiazole): ~10-15 ppm |
| IR (cm⁻¹) | - N-H stretch (amine): 3300-3500 (two bands)- C=N stretch (thiazole): 1620-1650- C=C stretch (thiazole): 1550-1580- C-H stretch (alkyl): 2850-3000 |
Experimental Protocols
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is via the Hantzsch synthesis, starting from 3-bromo-4-methylpentan-2-one and thiourea.
Experimental Workflow:
Caption: Proposed Hantzsch synthesis workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpentan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is basic.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, with anticancer effects being particularly well-studied.[7] Several derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, inhibition of the ERK and JNK signaling cascades has been implicated in the anticancer effects of some 2-aminothiazole compounds.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the MAPK/ERK and JNK signaling pathways by this compound.
Conclusion
While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides valuable insights into its likely physicochemical properties, spectroscopic characteristics, and biological potential. The proposed Hantzsch synthesis offers a viable route for its preparation, enabling further investigation. The anticipated modulation of key signaling pathways, such as the MAPK cascade, suggests that this compound could be a promising candidate for further research in the development of novel therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide serve as a robust starting point for such endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Brief: Molecular Weight of 2-Amino-4-isopropyl-5-methylthiazole
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a concise determination of the molecular weight for the chemical compound 2-Amino-4-isopropyl-5-methylthiazole. The calculation is based on its constituent elements and their standard atomic weights.
Molecular Formula Determination
The chemical name "this compound" defines its structural components, from which the molecular formula is derived:
-
Thiazole: A five-membered aromatic ring containing one sulfur and one nitrogen atom (C₃H₃NS).
-
2-Amino: An amine group (-NH₂) is attached at the second position of the ring.
-
4-isopropyl: An isopropyl group (-CH(CH₃)₂) is attached at the fourth position.
-
5-methyl: A methyl group (-CH₃) is attached at the fifth position.
Summing these components yields the molecular formula: C₇H₁₂N₂S .
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights for the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation is detailed in the table below.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 7 | 12.011[1][2][3][4] | 84.077 |
| Hydrogen | H | 12 | 1.008[5][6][7] | 12.096 |
| Nitrogen | N | 2 | 14.007[8][9][10] | 28.014 |
| Sulfur | S | 1 | 32.066[11][12][13][14] | 32.066 |
| Total | Molecular Weight | 156.253 |
Based on this, the molecular weight of this compound is 156.253 g/mol .
Logical Workflow for Calculation
The process for determining the molecular weight follows a clear logical sequence.
References
- 1. quora.com [quora.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. byjus.com [byjus.com]
- 4. #6 - Carbon - C [hobart.k12.in.us]
- 5. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. #1 - Hydrogen - H [hobart.k12.in.us]
- 8. #7 - Nitrogen - N [hobart.k12.in.us]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. testbook.com [testbook.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
- 13. proprep.com [proprep.com]
- 14. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to 2-Amino-5-methylthiazole
Introduction
This technical guide provides a comprehensive overview of 2-Amino-5-methylthiazole (CAS Number: 7305-71-7), a heterocyclic amine that serves as a crucial building block in medicinal chemistry. While the initial request concerned 2-Amino-4-isopropyl-5-methylthiazole (CAS Number: 101012-43-5), a thorough literature search revealed a scarcity of publicly available technical data for this specific compound. Consequently, this guide focuses on the closely related and well-documented analogue, 2-Amino-5-methylthiazole.[1][2][3] This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
2-Amino-5-methylthiazole is a solid, typically appearing as a pale yellow to brown powder or crystals.[1] It is soluble in methanol and possesses the ability to form metal complexes, which can interact with DNA.[2]
| Property | Value |
| CAS Number | 7305-71-7 |
| Molecular Formula | C4H6N2S |
| Molecular Weight | 114.17 g/mol |
| Melting Point | 93-98 °C |
| Boiling Point | 232.5 °C at 760 mmHg |
| Density | 1.258 g/cm³ |
| Appearance | Pale yellow to brown crystals or powder |
Synthesis of 2-Amino-5-methylthiazole Derivatives
A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. The following diagram illustrates a general synthetic workflow for creating derivatives of 2-Amino-5-methylthiazole, which can then be used to explore a range of biological activities.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-isopropyl-5-methylthiazole, a substituted aminothiazole derivative with potential applications in medicinal chemistry and drug development. The primary synthetic route detailed herein is the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the formation of the thiazole ring system. This document outlines the requisite starting materials, a detailed experimental protocol, and the expected analytical data for the final product.
Core Synthesis: The Hantzsch Thiazole Synthesis
The synthesis of this compound is achieved through the condensation reaction between an α-haloketone and a thiourea derivative. This specific transformation, known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry for creating a wide array of thiazole compounds. The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
The logical workflow for this synthesis is depicted below:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key intermediate and the final product.
Part 1: Synthesis of 3-Chloro-4-methyl-2-pentanone (α-Haloketone)
The required α-haloketone, 3-chloro-4-methyl-2-pentanone, can be synthesized from 4-methyl-2-pentanone via α-chlorination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 4-Methyl-2-pentanone | 100.16 | 0.801 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 1.667 |
| Dichloromethane (DCM) | 84.93 | 1.33 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentanone (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-chloro-4-methyl-2-pentanone, which can be purified by vacuum distillation.
Part 2: Synthesis of this compound
This procedure details the Hantzsch condensation of 3-chloro-4-methyl-2-pentanone with thiourea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Chloro-4-methyl-2-pentanone | 134.61 |
| Thiourea | 76.12 |
| Ethanol | 46.07 |
Procedure:
-
To a round-bottom flask, add 3-chloro-4-methyl-2-pentanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as the solvent to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Chloro-4-methyl-2-pentanone | C₆H₁₁ClO | 134.61 | Colorless to pale yellow liquid |
| Thiourea | CH₄N₂S | 76.12 | White crystalline solid |
| This compound | C₇H₁₂N₂S | 156.25 | Off-white to pale yellow solid |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to an isopropyl group (a doublet and a septet), a methyl group (a singlet), and an amino group (a broad singlet). |
| ¹³C NMR | Resonances for the thiazole ring carbons, the isopropyl group carbons, and the methyl group carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C=N and C=C stretching (thiazole ring), and C-H stretching (alkyl groups). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight of the product. |
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis follows a well-defined mechanistic pathway, which can be visualized as a logical progression of chemical transformations.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.
The Biological Activity of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3] Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The content herein is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Biological Activity Data
The biological efficacy of 2-aminothiazole derivatives is quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key activity data, providing a comparative analysis of different derivatives across several therapeutic areas.
Anticancer Activity
The anticancer potential of 2-aminothiazole derivatives has been extensively studied against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.
| Derivative/Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 21 | K563 (Leukemia) | 16.3 µM | [1] |
| MCF-7 (Breast) | 20.2 µM | [1] | |
| HT-29 (Colon) | 21.6 µM | [1] | |
| Compounds 23 and 24 | HepG2 (Liver) | 0.51 mM and 0.57 mM | [1] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [1] | |
| Compound 28 | A549 (Lung) | 8.64 µM | [1] |
| HeLa (Cervical) | 6.05 µM | [1] | |
| HT29 (Colon) | 0.63 µM | [1] | |
| Karpas299 (Lymphoma) | 13.87 µM | [1] | |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1][4] |
| Analogue 20 | H1299 (Lung) | 4.89 µM | [1] |
| SHG-44 (Glioma) | 4.03 µM | [1] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [3][5] |
| Fluorinated aminothiazole-flavonoid hybrid (Compound 2 ) | U87 (Glioblastoma) | 1.4 ± 0.5 µM | [6] |
| Fluorinated aminothiazole-flavonoid hybrid (Compound 9 ) | U87 shCTRL (Glioblastoma) | 1.6 ± 0.5 µM | [6] |
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |
| 2-AMO derivative 6b | Mycobacterium tuberculosis H37Rv | 3.125 | [7] |
| Mycobacterium tuberculosis IZAK | 3.13 | [7] | |
| Mycobacterium tuberculosis MATI | 3.13 | [7] | |
| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2 - 128 (µM) | [3] |
| Escherichia coli | 2 - 128 (µM) | [3] | |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | [3][5] |
| Staphylococcus epidermidis | 4 - 16 | [3][5] | |
| Derivative 117 (R¹ = OCH₃) | Escherichia coli | Not specified, but remarkable efficacy | [3][5] |
| Derivative 117 (R¹ = CH₃) | Escherichia coli | Not specified, but remarkable efficacy | [3][5] |
| Derivative 117 (R¹ = H, R² = Ph) | Pseudomonas aeruginosa | Not specified, but significant efficacy | [3][5] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiazole derivatives are often evaluated in cellular and animal models of inflammation.
| Derivative/Compound | Assay | IC₅₀/ED₅₀ Value | Reference |
| Pyrimidinone-Linked Thiazoles | COX-1 Inhibition | 1.00–6.34 µM | [8] |
| COX-2 Inhibition | 0.09–0.71 µM | [8] |
Antioxidant Activity
Several 2-aminothiazole derivatives have been shown to possess potent antioxidant properties, which are critical in combating oxidative stress-related diseases.
| Derivative/Compound | Assay | IC₅₀ Value (µM) | Reference |
| --INVALID-LINK---methanone | α-glucosidase inhibition | 117 | [9] |
| {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4--hydroxyphenyl)methanone | α-amylase inhibition | 283 | [9] |
| Dendrodoine analogue (DA) | Hydroxyl radical scavenging | 10.51 | [9] |
| Superoxide anion radical scavenging | 10.75 | [9] | |
| Reducing ability | 9.62 | [9] | |
| Nitric oxide radical scavenging | 13.92 | [9] |
Antiviral Activity
The antiviral potential of 2-aminothiazole derivatives has been explored against various viruses. The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that gives half-maximal response.
| Derivative/Compound | Virus | EC₅₀ Value (µM) | Reference |
| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 | Chikungunya virus (CHIKV) | 0.6 | [10] |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide 26 | Chikungunya virus (CHIKV) | 0.45 (EC₉₀) | [10] |
| Compound with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Comparable to oseltamivir and amantadine | [11][12] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used in the biological evaluation of 2-aminothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-Aminothiazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Agar Diffusion Method for Antimicrobial Susceptibility
The agar diffusion method (Kirby-Bauer test) is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.
Principle: An antimicrobial-impregnated disk is placed on an agar plate inoculated with a microorganism. The antimicrobial agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
2-Aminothiazole derivative solutions of known concentrations
-
Sterile filter paper disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
2-Aminothiazole derivative solution
-
Pletismometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer the 2-aminothiazole derivative to the test group of animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of 2-aminothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key pathways and general experimental workflows.
Apoptosis Induction Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[1]
Caption: Intrinsic apoptosis pathway modulated by 2-aminothiazole derivatives.
Kinase Inhibition Signaling Pathway
A significant number of 2-aminothiazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. This diagram illustrates the general mechanism of action of a 2-aminothiazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway.[1][13][14][15][16][17][18][19]
Caption: General mechanism of RTK inhibition by 2-aminothiazole derivatives.
General Drug Discovery Workflow
The discovery and development of new 2-aminothiazole-based therapeutic agents follow a structured workflow, from initial concept to preclinical evaluation.[20][21][22][23][24]
Caption: A simplified workflow for the discovery of 2-aminothiazole-based drugs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]
- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug Discovery Workflow - What is it? [vipergen.com]
- 21. ppd.com [ppd.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. blog.biobide.com [blog.biobide.com]
- 24. What would an ideal drug discovery/drug development process look like? [synapse.patsnap.com]
Physical and chemical properties of 2-Amino-4-isopropyl-5-methylthiazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Amino-4-isopropyl-5-methylthiazole. Due to the limited availability of published experimental data for this specific molecule, this guide combines available database information with predicted properties to serve as a foundational resource for researchers.
Core Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation |
| IUPAC Name | 5-methyl-4-propan-2-yl-1,3-thiazol-2-amine | [1] |
| CAS Number | 101012-43-5 | [2][3] |
| Molecular Formula | C₇H₁₂N₂S | [1] |
| Molecular Weight | 156.25 g/mol | |
| Canonical SMILES | CC1=C(N=C(S1)N)C(C)C | [1] |
| InChI | InChI=1S/C7H12N2S/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3,(H2,8,9) | [1] |
| InChIKey | LTTMCOHWLSCDCV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value | Citation |
| XlogP | 2.2 | [1] |
| Monoisotopic Mass | 156.07211 Da | [1] |
Note: Properties such as melting point, boiling point, density, solubility, and pKa have not been found in publicly accessible experimental databases.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. However, predicted collision cross-section values are available.
| Adduct | m/z | Predicted CCS (Ų) | Citation |
| [M+H]⁺ | 157.07939 | 132.0 | [1] |
| [M+Na]⁺ | 179.06133 | 141.4 | [1] |
| [M-H]⁻ | 155.06483 | 134.9 | [1] |
| [M+NH₄]⁺ | 174.10593 | 154.2 | [1] |
| [M+K]⁺ | 195.03527 | 139.2 | [1] |
| [M+H-H₂O]⁺ | 139.06937 | 126.3 | [1] |
| [M+HCOO]⁻ | 201.07031 | 150.7 | [1] |
| [M+CH₃COO]⁻ | 215.08596 | 179.1 | [1] |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea.
For the synthesis of the target molecule, a plausible synthetic route would involve the reaction of 3-bromo-4-methylpentan-2-one with thiourea.
Biological Activity and Signaling Pathways
There is currently no published information available regarding the biological activity of this compound or its involvement in any signaling pathways. The broader class of 2-aminothiazole derivatives, however, is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] Further research would be required to determine if this specific compound shares any of these activities.
Summary and Future Outlook
This compound is a known chemical entity, as evidenced by its CAS number and availability from chemical suppliers.[2][3] However, there is a significant lack of publicly available scientific data regarding its physical and chemical properties, spectral characteristics, and biological activities. The information that is available is largely limited to identifiers and computationally predicted data.[1]
This technical guide serves to consolidate the currently accessible information. It is evident that further experimental investigation is necessary to fully characterize this compound. Researchers interested in this molecule are encouraged to perform de novo characterization and to publish their findings to enrich the scientific record.
References
- 1. PubChemLite - 101012-43-5 (C7H12N2S) [pubchemlite.lcsb.uni.lu]
- 2. 101012-43-5(this compound) | Kuujia.com [nl.kuujia.com]
- 3. This compound 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
The Dawn of a Privileged Scaffold: A Technical History of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. From the early days of synthetic chemistry to the development of blockbuster drugs, the story of 2-aminothiazoles is one of serendipitous discovery, systematic investigation, and enduring therapeutic relevance. This in-depth technical guide explores the discovery and history of this remarkable heterocyclic system, providing detailed experimental protocols, quantitative data, and a visual representation of its synthetic origins.
The Genesis: Hantzsch's Landmark Synthesis
The journey of 2-aminothiazoles began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] His eponymous reaction, the Hantzsch thiazole synthesis, provided a straightforward and versatile method for the construction of the thiazole ring. This reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea, remains a fundamental tool in heterocyclic chemistry to this day.[2][3]
The initial discovery laid the groundwork for the exploration of a new class of compounds whose therapeutic potential would not be fully realized for several decades. The fundamental principle of the Hantzsch synthesis is the reaction between a compound containing a reactive N-C-S fragment (like thiourea) and an α-halocarbonyl compound.[4]
Early Explorations and the Rise of Sulfathiazole
Following Hantzsch's discovery, the chemistry of 2-aminothiazoles was explored, but their significant biological potential remained largely untapped for several decades. The turning point came with the advent of the sulfonamide era in the 1930s. The discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, spurred a massive effort to synthesize and test related compounds.[2]
This research led to the development of sulfathiazole in the late 1930s, a potent antibacterial agent that became a crucial weapon in the fight against bacterial infections before the widespread availability of penicillin.[2] Sulfathiazole, or 2-sulfanilamidothiazole, demonstrated remarkable efficacy against a range of pathogenic bacteria, particularly streptococci. Its success firmly established the 2-aminothiazole scaffold as a valuable pharmacophore.
The widespread use of sulfathiazole during World War II for treating wound infections highlights its historical significance.[2] However, its use declined with the emergence of more effective and less toxic antibiotics like penicillin, and due to the increasing prevalence of bacterial resistance.[2]
Experimental Protocols: A Glimpse into Historical Syntheses
To provide a practical understanding of the historical chemistry, this section details representative experimental protocols for the synthesis of 2-aminothiazoles, based on both early and more refined methodologies.
A Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch reaction to produce a simple 2-aminothiazole derivative.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry to obtain 2-amino-4-phenylthiazole.
Historical Synthesis of 2-Aminothiazole from Monochloroacetaldehyde
This protocol reflects an early industrial approach to the synthesis of the parent 2-aminothiazole.
Materials:
-
Monochloroacetaldehyde (MCA) trimer
-
Thiourea
-
Methanol
-
20% Sodium Hydroxide Solution
-
Benzene
Procedure:
-
Depolymerize the monochloroacetaldehyde (MCA) trimer by heating it to 120-130°C in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to generate the MCA monomer.
-
In a reaction vessel, combine the freshly prepared MCA, thiourea, and methanol.
-
Heat the reaction mixture to effect the synthesis of 2-aminothiazole.
-
After the reaction is complete, add a 20% aqueous sodium hydroxide solution to the reaction mixture and shake.
-
Separate the resulting benzene layer.
-
Concentrate the benzene layer and allow it to stand to crystallize the 2-aminothiazole product. A synthesis yield of 92.6% based on thiourea has been reported for a similar procedure.[5]
Quantitative Data from Early Investigations
The following tables summarize available quantitative data from early studies on the synthesis and biological activity of 2-aminothiazole derivatives. It is important to note that historical data can be sparse and may not have been generated with the same standards as modern research.
| Reactants | Product | Solvent | Yield (%) | Reference |
| 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | Methanol | ~99% | [6] |
| Monochloroacetaldehyde, Thiourea | 2-Aminothiazole | Methanol | 92.6% | [5] |
| 3-Thiocyanobutanone-2, Ethylamine Hydrochloride | 2-Ethylamino-4,5-dimethylthiazole | Ethanol/Water | High | [7] |
Table 1: Representative Yields from Historical and Modern Hantzsch Syntheses. This table showcases the high efficiency of the Hantzsch reaction for preparing 2-aminothiazole derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfathiazole Derivative 11a | Escherichia coli | 11.6 (Zone of Inhibition in mm) | [8] |
| Sulfathiazole Derivative 11a | Staphylococcus aureus | - | [8] |
| Sulfathiazole | Streptococcus species | Varies | [9][10] |
| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4-16 | [11] |
| Thiazolyl-thiourea derivative | Staphylococcus epidermidis | 4-16 | [11] |
Table 2: Early Antibacterial Activity Data for 2-Aminothiazole Derivatives. This table provides a snapshot of the antimicrobial potency of early compounds, highlighting the focus on common pathogens. Note that historical data often used different methodologies, such as zone of inhibition, which are not directly comparable to modern MIC values.
The Enduring Legacy of 2-Aminothiazoles
The discovery of 2-aminothiazoles and the development of the Hantzsch synthesis opened a new chapter in heterocyclic chemistry and drug discovery. While early applications were dominated by antibacterial agents like sulfathiazole, the versatility of the 2-aminothiazole scaffold has led to its incorporation into a vast range of modern therapeutics.
Today, 2-aminothiazole derivatives are found in drugs targeting a wide spectrum of diseases, including:
-
Antibacterials: Cefdinir, a third-generation cephalosporin antibiotic.
-
Anti-inflammatory: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).
-
H2 Receptor Antagonists: Famotidine, used to treat stomach ulcers and GERD.
-
Anticancer Agents: Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer.[12]
The journey from a fundamental organic reaction to a key component of the modern pharmacopeia underscores the enduring importance of the 2-aminothiazole scaffold. Its rich history continues to inspire the design and synthesis of new therapeutic agents, ensuring its relevance in drug discovery for years to come.
References
- 1. synarchive.com [synarchive.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US2863874A - Process of preparing 2-aminothiazoles - Google Patents [patents.google.com]
- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.com [liofilchem.com]
- 10. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Navigating the Safety Profile of 2-Amino-4-isopropyl-5-methylthiazole: An In-depth Technical Guide
Disclaimer: No specific safety, toxicological, or hazard classification data for 2-Amino-4-isopropyl-5-methylthiazole was found in the public domain at the time of this report. The following guide provides a summary of available data for two structurally related compounds: 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole . This information is intended to serve as a preliminary reference for researchers, scientists, and drug development professionals. The safety and hazard profile of this compound may differ significantly from these analogs. It is imperative that a comprehensive risk assessment, including experimental determination of toxicological properties, be conducted before handling or using this compound.
This guide summarizes the known safety and hazard information for two structural analogs to provide a preliminary understanding of the potential risks. All quantitative data is presented in structured tables for ease of comparison, and a generalized workflow for hazard classification is provided.
Analysis of Structural Analogs
To offer insights into the potential hazards of this compound, this section details the available safety information for 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole.
2-Amino-5-methylthiazole
This analog shares the core 2-aminothiazole structure with the target compound, differing in the substitution at the 4th and 5th positions of the thiazole ring.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂S | [1] |
| Molecular Weight | 114.17 g/mol | [1] |
| Appearance | Brown solid | [2] |
| Melting Point | 93 - 98 °C | [3] |
| Boiling Point | 232.5 ± 9.0 °C (Predicted) | [3] |
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 688 mg/kg | Rat | [3] |
| Aquatic Toxicity (LC50) | 190.0 mg/l (96 h) | Danio rerio (zebra fish) | [3] |
| Aquatic Toxicity (IC50) | 18 mg/l (72 h) | Desmodesmus subspicatus (green algae) | [3] |
The Globally Harmonized System (GHS) classification for 2-Amino-5-methylthiazole indicates several hazards.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[1]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1][2]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
-
H400: Very toxic to aquatic life.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
2-Isopropyl-4-methylthiazole
This analog shares the isopropyl and methyl substitutions on the thiazole ring, but at different positions, and lacks the amino group at the 2nd position.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [4][5] |
| Molecular Weight | 141.23 g/mol | [4][5] |
| Appearance | Light yellow liquid | [4] |
| Flash Point | 62 °C / 143.6 °F | [6] |
| Boiling Point | 92 °C / 50 mmHg | [7] |
| Density | 1.001 g/mL at 25 °C | [7] |
Limited quantitative toxicological data is available for this compound. The primary hazards identified are related to its flammability and irritant properties.
The GHS classification for 2-Isopropyl-4-methylthiazole is as follows:[5][8]
-
Flammable Liquids (Category 3 or 4): Flammable liquid and vapor.[5][6][7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6][8]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of these specific compounds are not provided in the referenced safety data sheets. The presented data (e.g., LD50, LC50) are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing. For any new compound such as this compound, a testing strategy would generally involve:
-
In silico prediction: Using computational models to predict toxicity based on the chemical structure.
-
In vitro testing: Employing cell-based assays to assess cytotoxicity, genotoxicity, and other endpoints.
-
In vivo testing: If necessary, conducting studies in animal models to determine acute and chronic toxicity, following ethical guidelines and regulatory requirements.
Hazard Identification and Communication Workflow
The following diagram illustrates a generalized workflow for the GHS classification of a chemical substance, a process that would be necessary to determine the specific hazards of this compound.
Caption: Generalized GHS Hazard Classification and Communication Workflow.
Handling and Storage Recommendations
Based on the information for the structural analogs, the following general precautions are recommended when handling this compound. These are not a substitute for a substance-specific risk assessment.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
In the event of exposure, the following first aid measures, derived from the analog data, should be considered:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Conclusion
The safety and hazard profile of this compound remains uncharacterized. The data presented for the structural analogs, 2-Amino-5-methylthiazole and 2-Isopropyl-4-methylthiazole, suggest that the target compound may be harmful if swallowed, potentially cause skin, eye, and respiratory irritation, and may be hazardous to the aquatic environment. However, the presence of the amino, isopropyl, and methyl groups in the specific configuration of the target molecule could lead to a unique toxicological profile. Therefore, this guide should be used for preliminary informational purposes only. A thorough and substance-specific safety evaluation is essential before proceeding with any research or development activities involving this compound.
References
- 1. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. aurochemicals.com [aurochemicals.com]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its versatile structure, synthetic accessibility, and ability to interact with a wide range of biological targets have led to its incorporation into numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the 2-aminothiazole core, including its synthesis, biological activities, and the mechanisms of action of key therapeutic agents.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with an amino group at the 2-position.[1] This structural motif is found in natural products like vitamin B1 (thiamine) and has been extensively explored in synthetic medicinal chemistry.[2] The amino group provides a key point for derivatization, allowing for the modulation of physicochemical properties and biological activity.[2][3] The thiazole ring itself can engage in various non-covalent interactions with biological macromolecules, contributing to the binding affinity of 2-aminothiazole-based compounds.
Synthesis of the 2-Aminothiazole Core
The most common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4][5]
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a generic 2-aminothiazole derivative from an α-bromoketone and thiourea.
Materials:
-
α-Bromoketone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4]
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
After completion of the reaction, allow the mixture to cool to room temperature.[4]
-
Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.[7]
-
The 2-aminothiazole product often precipitates out of the solution upon neutralization. If not, the solvent can be removed under reduced pressure.[8]
-
Collect the solid product by filtration, wash with cold water, and dry.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[9]
Biological Activities and Therapeutic Applications
The 2-aminothiazole scaffold is associated with a broad spectrum of biological activities, making it a valuable pharmacophore in drug discovery.[10][11]
Anticancer Activity
A significant number of 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[12][13] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[12]
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Drug | Target/Mechanism of Action | Cancer Cell Line | IC50/GI50 | Reference |
| Dasatinib | Src/Abl kinase inhibitor | K562 (Leukemia) | <1 nM | [14] |
| Dabrafenib | BRAF V600E inhibitor | A375 (Melanoma) | 0.8 nM | [15] |
| Alpelisib | PI3Kα inhibitor | Breast cancer cells | 4.6 nM | [16] |
| Compound 20 | Not specified | H1299 (Lung Cancer) | 4.89 µM | [17] |
| Compound 20 | Not specified | SHG-44 (Glioma) | 4.03 µM | [17] |
| Compound 28 | c-Met inhibitor | HT29 (Colon Cancer) | 0.63 µM | [17] |
| Compound 55 | Antitubercular | M. tuberculosis | 0.024 µM (MIC) | [14] |
| Thiazolyl-thiourea 124 (3,4-dichlorophenyl) | Antibacterial | S. aureus | 4-16 µg/mL (MIC) | [18] |
Antimicrobial Activity
2-Aminothiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[18][19]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound | Microorganism | MIC | Reference |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.024 µM | [14] |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 µg/mL | [18] |
| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 µg/mL | [18] |
| Derivative 117 (R1 = OCH3) | Escherichia coli | Not specified (remarkable efficacy) | [18] |
Key Experimental Protocols in Biological Evaluation
The biological evaluation of 2-aminothiazole derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]
Kinase Inhibition Assay
Many 2-aminothiazole derivatives function as kinase inhibitors. Their inhibitory activity can be quantified using various in vitro kinase assay formats.[1][21]
Protocol (General Fluorescence-Based):
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the 2-aminothiazole inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor. Allow for a pre-incubation period (e.g., 10-30 minutes) for the inhibitor to bind to the kinase.[1]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced (and thus kinase activity).[1]
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Several clinically successful drugs containing the 2-aminothiazole scaffold are kinase inhibitors. Understanding their impact on cellular signaling pathways is crucial for rational drug design.
Dasatinib: A Dual Src/Abl Kinase Inhibitor
Dasatinib is a potent inhibitor of the Src family kinases and the Bcr-Abl kinase, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[14][22]
Caption: Dasatinib inhibits Src and BCR-ABL, blocking downstream pro-survival pathways.
Dabrafenib: A BRAF Kinase Inhibitor
Dabrafenib is a selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation, which is prevalent in melanoma.[15][23]
Caption: Dabrafenib targets mutant BRAF, inhibiting the MAPK signaling cascade.
Alpelisib: A PI3Kα Inhibitor
Alpelisib is an inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), used in the treatment of certain types of breast cancer with PIK3CA mutations.[11][24]
Caption: Alpelisib inhibits mutant PI3Kα, downregulating the PI3K/Akt/mTOR pathway.
Experimental and Logical Workflow
The discovery and development of novel 2-aminothiazole-based therapeutic agents follow a logical workflow, from initial synthesis to biological characterization.
Caption: A typical workflow for the discovery of 2-aminothiazole-based drug candidates.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided a foundational overview of the key aspects of 2-aminothiazole chemistry and biology, offering a valuable resource for researchers in the field. Further exploration of this versatile scaffold is poised to yield novel drugs with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What is Alpelisib used for? [synapse.patsnap.com]
- 12. Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. BRAF Inhibition: Halting Cancer Cell Growth - Personalized Medicine in Oncology [personalizedmedonc.com]
- 24. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains a primary and highly effective method for the construction of this key heterocyclic system.[1][3] This reaction classically involves the condensation of an α-haloketone with a thioamide.[3] To generate 2-aminothiazoles, thiourea is commonly employed as the thioamide component.[4][5] This document provides a detailed protocol for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole, a specific derivative, by applying the principles of the Hantzsch synthesis. The procedure is based on established methods for analogous structures.[5][6]
The overall reaction for the synthesis of this compound proceeds via the cyclocondensation of 3-Bromo-4-methyl-2-pentanone with thiourea.
Overall Reaction Scheme: (CH₃)₂CH-CH(Br)-C(=O)-CH₃ + H₂N-C(=S)-NH₂ → this compound + HBr + H₂O
Experimental Protocol
This protocol details the synthesis of this compound using the Hantzsch thiazole synthesis methodology.
Materials and Reagents:
-
3-Bromo-4-methyl-2-pentanone
-
Thiourea (H₂NCSNH₂)
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq). Suspend the thiourea in absolute ethanol (approximately 3-4 mL per mmol of the limiting reagent).
-
Addition of α-Haloketone: While stirring the suspension, add 3-Bromo-4-methyl-2-pentanone (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[5]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is approximately 7-8.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash them with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure product.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromo-4-methyl-2-pentanone | 1.0 molar equivalent | The limiting reagent. |
| Thiourea | 1.0 - 1.5 molar equivalents | A slight excess of thiourea can be used to ensure complete consumption of the haloketone.[4] |
| Solvent | ||
| Solvent Type | Ethanol | Water can also be used as a solvent.[5] |
| Solvent Volume | 3-5 mL / mmol of limiting reagent | Sufficient to ensure proper mixing and reflux. |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Heating is generally required to drive the reaction to completion.[5] |
| Reaction Time | 2 - 4 hours | Should be monitored by TLC for completion. |
| Work-up & Purification | ||
| Neutralizing Agent | Saturated NaHCO₃ solution | Used to quench the HBr formed during the reaction.[1] |
| Extraction Solvent | Ethyl Acetate | |
| Expected Yield | 70-85% | Yields for Hantzsch synthesis are typically high, though this can vary.[4][5] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: One-Pot Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The one-pot synthesis of these compounds offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste by avoiding the isolation of intermediates. This document provides detailed application notes and experimental protocols for several modern one-pot synthetic methodologies.
Introduction
The classical Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioureas, is a cornerstone for the construction of the 2-aminothiazole ring system.[1] However, the handling of lachrymatory and toxic α-haloketones is a significant drawback. Modern one-pot approaches circumvent this issue by generating the α-halocarbonyl species in situ from readily available ketones, followed by immediate cyclization with thiourea.[1][2][3] These methods often employ various catalysts and halogenating agents to achieve high yields under mild and environmentally friendly conditions.[2][4][5] This document outlines several such protocols, providing a comparative overview of their key parameters.
Comparative Data of One-Pot Syntheses
The following table summarizes quantitative data from various one-pot methodologies for the synthesis of 2-aminothiazoles, allowing for easy comparison of reaction conditions and outcomes.
| Methodology/Catalyst | Halogenating Agent | Starting Material (Ketone) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Lactic Acid | N-Bromosuccinimide (NBS) | Aralkyl ketones | Lactic Acid (as solvent and catalyst) | 90–100 | 10–15 | up to 96 | [2] |
| Ca/4-MePy-IL@ZY-Fe₃O₄ (Magnetic Nanocatalyst) | Trichloroisocyanuric acid (TCCA) | Methyl ketones | Ethanol | 80 | 25 | High | [4] |
| Copper(II) Bromide | Copper(II) Bromide | Aromatic methyl ketones | Not specified in abstract | Reflux | - | 68–88 | [1] |
| Iodine/DMSO | Iodine | Ketones | Dimethyl sulfoxide (DMSO) | 80 | - | Moderate to good | [3] |
| Electrochemical Synthesis (NH₄I mediated) | NH₄I (mediator) | Active methylene ketones | Not specified in abstract | Room Temperature | - | 17–53 | [6] |
| Green Synthesis (Glycerol-Water) | N-Bromosuccinimide (NBS) | Acetophenone | Glycerol-Water | Room Temperature | - | High | [5] |
Reaction Mechanism and Experimental Workflow
The general mechanism for the one-pot synthesis of 2-aminothiazoles via in situ halogenation is depicted below. The process begins with the α-halogenation of a ketone, followed by a nucleophilic attack from the sulfur atom of thiourea, and subsequent intramolecular cyclization and dehydration to form the 2-aminothiazole ring.
Caption: General reaction mechanism for the one-pot synthesis of 2-aminothiazoles.
A typical experimental workflow for these one-pot syntheses is illustrated in the following diagram. This streamlined process highlights the key steps from combining reactants to isolating the final product.
Caption: A typical experimental workflow for the one-pot synthesis of 2-aminothiazoles.
Experimental Protocols
Below are detailed methodologies for two distinct and effective one-pot syntheses of 2-aminothiazoles.
Protocol 1: Lactic Acid-Mediated Green Synthesis
This protocol describes a rapid, scalable, and sustainable one-pot synthesis of 2-aminothiazole derivatives using lactic acid as both a catalyst and a solvent.[2]
Materials:
-
Aralkyl ketone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Lactic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thermometer
-
Standard glassware for work-up
Procedure:
-
To a round-bottom flask, add the aralkyl ketone (1.0 mmol) and lactic acid.
-
Stir the mixture and heat to 90–100 °C.
-
To this solution, add N-bromosuccinimide (1.0 mmol) in one portion.
-
Immediately after the addition of NBS, add thiourea (1.2 mmol).
-
Continue stirring the reaction mixture at 90–100 °C for 10–15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture, which will cause the product to precipitate.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Advantages:
-
Short reaction times (10–15 minutes).[2]
-
Uses an environmentally benign and biodegradable catalyst and solvent.[2]
-
Avoids the use of lachrymatory α-bromoketones as starting materials.[2]
-
Simple work-up procedure and avoids column chromatography.[2]
Protocol 2: Magnetic Nanocatalyst-Mediated Synthesis
This protocol utilizes a recoverable magnetic nanocatalyst for the one-pot synthesis of 2-aminothiazoles, employing TCCA as a green halogen source.[4]
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
External magnet
-
Standard glassware for work-up
Procedure:
-
In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) in ethanol (3.0 mL).
-
Stir the mixture at 80 °C for 25 minutes. Monitor the formation of the intermediate α-chloro ketone by TLC.
-
After the formation of the intermediate, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80 °C until the reaction is complete (as monitored by TLC).
-
Once the reaction is complete, cool the mixture and use an external magnet to separate the nanocatalyst.
-
Decant the supernatant and add a 10% sodium bicarbonate solution to neutralize the mixture, causing the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and ethanol, then dry in an oven to obtain the pure 2-aminothiazole product.[4]
Advantages:
-
The nanocatalyst is magnetically separable and recyclable.[4]
-
Uses a safe and sustainable halogen source (TCCA).[4]
-
High efficiency and relatively short reaction times.[4]
-
Classified as a "green chemistry" method due to the non-toxic solvent and recyclable catalyst.[4]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-isopropyl-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 2-Amino-4-isopropyl-5-methylthiazole with various electrophiles. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These notes are intended to guide researchers in the synthesis and derivatization of this compound for applications in drug discovery and development.
Introduction
This compound is a substituted aminothiazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. The 2-aminothiazole moiety is present in numerous approved drugs and clinical candidates, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. The reactivity of the 2-aminothiazole core, particularly its susceptibility to electrophilic substitution, allows for a diverse range of chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
The electron-donating amino group at the 2-position activates the thiazole ring, making it reactive towards various electrophiles. The primary sites of electrophilic attack are the exocyclic amino group and the C5 position of the thiazole ring. The specific outcome of the reaction often depends on the nature of the electrophile and the reaction conditions. This document outlines key electrophilic reactions, including acylation, halogenation, Schiff base formation, and formylation, providing detailed protocols and quantitative data from analogous systems to facilitate laboratory synthesis.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the required α-haloketone is 1-halo-3-methyl-2-pentanone.
Caption: Hantzsch synthesis of the target thiazole.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-2-pentanone (1.0 eq) and thiourea (1.2 eq) in ethanol (10 mL per gram of α-bromoketone).
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bicarbonate (5%).
-
Isolation: Stir the mixture to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Electrophilic Reactions at the Amino Group
The exocyclic amino group of this compound is nucleophilic and readily reacts with a variety of electrophiles.
Acylation
Acylation of the 2-amino group is a common strategy to introduce diverse functionalities and is often a key step in the synthesis of biologically active molecules. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.[3][4]
Caption: Acylation of the 2-amino group.
Experimental Protocol: Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dry pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.5 eq).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl (if a basic solvent was not used), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Quantitative Data for Acylation of Substituted 2-Aminothiazoles (Analogous Examples)
| 2-Aminothiazole Derivative | Acylating Agent | Base/Solvent | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Benzoyl chloride | Pyridine | High | [3] |
| 2-Amino-4-phenylthiazole | 2-Furoyl chloride | Pyridine | High | [4] |
| 2-Amino-4-arylthiazoles | Acetic anhydride | - | - | [4] |
| 2-Amino-4-(p-substituted)phenyl thiazole | Substituted aromatic acid chlorides | Schotten-Baumann | Good | [3] |
Schiff Base Formation
The condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic transformations and often possess biological activity themselves.[3][5]
Caption: Formation of Schiff bases.
Experimental Protocol: Schiff Base Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in absolute ethanol.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-8 hours. The formation of a precipitate may indicate product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the pure Schiff base. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Table 2: Quantitative Data for Schiff Base Formation with Substituted 2-Aminothiazoles (Analogous Examples)
| 2-Aminothiazole Derivative | Aldehyde | Conditions | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Various aromatic aldehydes | Ethanol, reflux | Good | [3] |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Various aromatic aldehydes | Ethanol, reflux | - | [6] |
| 2-Amino-4-phenylthiazole | Substituted benzaldehydes | Ethanol, reflux | - | [7] |
| 5-styryl-2-amino-1,3,4-thiadiazole | Various aldehydes | Ethanol, reflux, glacial acetic acid | - | [5] |
Electrophilic Substitution on the Thiazole Ring
The thiazole ring in 2-aminothiazoles is electron-rich and can undergo electrophilic substitution, typically at the C5 position, which is the most nucleophilic carbon.
Halogenation
Halogenation, particularly bromination, at the C5 position is a common and useful transformation, providing a handle for further functionalization through cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient reagent for this purpose.[8]
Caption: Bromination at the C5 position.
Experimental Protocol: Bromination with NBS
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Addition of NBS: Cool the solution to 0 °C. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 3: Quantitative Data for Halogenation of 2-Aminothiazoles (Analogous Examples)
| 2-Aminothiazole Derivative | Halogenating Agent | Solvent | Yield (%) | Reference |
| 2-Amino-4-(phenylethynyl)-1,3-thiazole | CuBr₂ | Acetonitrile | 94 | [9] |
| 2-Amino-4-(phenylethynyl)-1,3-thiazole | CuCl₂ | Acetonitrile | 51 | [9] |
| Various 4-acyl-2-aminothiazoles | Enzymatic Bromination | Aqueous buffer | >95 (conversion) | [10] |
| 2-Amino-4-arylthiazoles | Molecular bromine | Acidic conditions | - | [4] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. For 2-aminothiazoles, formylation typically occurs at the C5 position.[11][12]
Caption: Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, used as solvent and reagent). Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Add a solution of this compound (1.0 eq) in DMF to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.
-
Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery
Derivatives of 2-aminothiazoles are integral to many areas of drug discovery. The functionalization of this compound can lead to compounds with a variety of biological activities.
-
Anticancer Agents: Many 2-acylaminothiazole derivatives have been investigated as kinase inhibitors.
-
Antimicrobial Agents: Schiff bases and other derivatives have shown potent antibacterial and antifungal activities.
-
Anti-inflammatory Agents: Some 2-aminothiazole derivatives have been found to inhibit inflammatory pathways.
The synthetic routes outlined in these notes provide a foundation for the creation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Caption: Synthetic utility and applications workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The protocols provided herein for acylation, halogenation, Schiff base formation, and formylation serve as a practical guide for researchers in the field of medicinal chemistry. The ability to readily modify this scaffold at multiple positions makes it an attractive core for the development of novel drug candidates.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Derivatization of the Amino Group in 2-Aminothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Derivatization of the exocyclic amino group is a critical strategy for modulating the physicochemical and pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the common derivatization reactions of the 2-amino group in 2-aminothiazoles.
I. Overview of Derivatization Strategies
The nucleophilic nature of the exocyclic amino group of 2-aminothiazoles allows for a variety of chemical transformations. The most common derivatization strategies include acylation, sulfonylation, urea and thiourea formation, and reductive amination. Each of these methods provides a means to introduce a wide range of substituents, thereby influencing the compound's steric, electronic, and pharmacokinetic profiles.
II. Data Presentation: Comparative Summary of Derivatization Reactions
The following tables summarize quantitative data for various derivatization strategies, offering a comparative overview of reaction yields under different conditions.
Table 1: Acylation of 2-Aminothiazoles
| Acylating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Acetyl chloride | 2-aminothiazole | Dry Acetone | Reflux, 2h | Solid product obtained | [1] |
| Benzoyl chloride | 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2] |
| 3-(trifluoromethyl)benzoyl chloride | Thioamide | DCM, THF | 50°C, 30 min; RT | 60-77 | [1] |
| Various acyl halides | 2-aminothiazole | Dry Pyridine | Not specified | High | [2][3] |
Table 2: Sulfonylation of 2-Aminothiazoles
| Sulfonylating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | 2-aminothiazole | Water | 80-85°C, 6h | 80 | [1] |
| 4-Methylbenzenesulfonyl chloride | 2-aminothiazole | Water | 80-85°C, 4h | 69 | [1] |
| 4-Nitrobenzenesulfonyl chloride | 2-aminothiazole | Water | 80-85°C, 4h | Not Specified | [1] |
| 4-Bromobenzenesulfonyl chloride | 2-aminothiazole | Not Specified | Not Specified | 35 | [4] |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2-aminothiazole | Not Specified | Not Specified | 44 | [4] |
| 4-Cyanobenzenesulfonyl chloride | 2-aminothiazole | Not Specified | Not Specified | 55 | [5] |
| 2,3,5,6-Tetramethylbenzenesulfonyl chloride | 2-aminothiazole | Not Specified | Not Specified | 68 | [4] |
Table 3: Urea and Thiourea Formation
| Reagent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Phenyl isothiocyanate | Ethyl 2-aminothiazole-4-carboxylate | Not specified | Not specified | Not specified | [2] |
| Benzyl isothiocyanate | 2-aminothiazoles | DMF | 70°C, 2 days | Medium to good | [6] |
| Phenyl isocyanate | 2-amino-4-(2-pyridyl)thiazole | Not specified | Not specified | Not specified | [2] |
Table 4: Reductive Amination of 2-Aminothiazoles
| Carbonyl Compound | Substrate | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Various aldehydes | 2-aminobenzothiazole / 2-aminothiazole | NaBH4 | Absolute MeOH | Not specified | Not specified | [7] |
| Benzaldehyde | 2-aminothiazole | In-situ imine reduction | Ethanol | Room temperature, 30 min | Good | [2] |
III. Experimental Protocols
This section provides detailed methodologies for the key derivatization reactions of the 2-amino group on the thiazole ring.
Protocol 1: Acylation of 2-Aminothiazole with Benzoyl Chloride
This protocol describes the synthesis of N-(thiazol-2-yl)benzamide.
Materials:
-
2-amino-4-phenylthiazole
-
Dry Pyridine
-
Benzoyl chloride
-
Ice-cold water
-
Ethanol
Procedure:
-
Dissolve 2-amino-4-phenylthiazole in a minimum amount of dry pyridine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure N-(4-phenylthiazol-2-yl)benzamide.[2]
Protocol 2: Sulfonylation of 2-Aminothiazole with Benzenesulfonyl Chloride
This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.[1]
Materials:
-
2-aminothiazole
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a solution of 2-aminothiazole and sodium acetate in water.[1]
-
Add benzenesulfonyl chloride to the mixture.[1]
-
Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base.
-
Extract the product with dichloromethane (3 x 30 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.[1]
Protocol 3: Urea Synthesis from 2-Aminothiazole
This protocol describes the synthesis of a 1-(thiazol-2-yl)-3-(m-tolyl)urea derivative.[1]
Materials:
-
2-aminothiazole
-
m-tolyl isocyanate
-
Dry toluene
Procedure:
-
Dissolve 2-aminothiazole in dry toluene.
-
Add an equimolar amount of m-tolyl isocyanate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
Protocol 4: Reductive Amination of 2-Aminothiazole (Schiff Base Formation and Reduction)
This protocol details the synthesis of (E)-N-benzylidenethiazol-2-amine followed by reduction.
Part A: Schiff Base Formation Materials:
-
2-aminothiazole
-
Benzaldehyde
-
Ethanol
Procedure:
-
Dissolve 2-aminothiazole (0.01 mol) in 20 ml of ethanol in a 150 ml flat-bottom flask.[1]
-
Add a solution of benzaldehyde (0.01 mol) in 20 ml of ethanol to the flask.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1] The formation of the Schiff base can be monitored by TLC.
Part B: Reduction to the Amine Materials:
-
Schiff base solution from Part A
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Cool the ethanolic solution of the Schiff base in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylthiazol-2-amine.
IV. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the primary derivatization pathways of the 2-amino group in 2-aminothiazoles and a general experimental workflow.
Caption: Derivatization Pathways of 2-Aminothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-isopropyl-5-methylthiazole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-Amino-4-isopropyl-5-methylthiazole as a key building block in the synthesis of novel compounds with potential therapeutic applications. The inherent reactivity of the 2-amino group and the thiazole core allows for a diverse range of chemical modifications, leading to a wide array of derivatives.
Overview of Synthetic Potential
This compound is a substituted aminothiazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] The structural features of this molecule, including the nucleophilic amino group and the aromatic thiazole ring, make it an ideal starting material for the synthesis of various derivatives. These derivatives have shown promise in a range of therapeutic areas, including:
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a core component of many antimicrobial drugs.[3][6]
-
Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines.[3][7]
-
Anti-inflammatory Compounds: Substituted 2-aminothiazoles have been investigated for their potential to inhibit inflammatory pathways.[8]
-
Antioxidant Compounds: The heterocyclic nature of the thiazole ring can contribute to the radical scavenging properties of its derivatives.[1][9]
The synthetic versatility of this compound allows for its incorporation into more complex molecules through several key reaction types, including Schiff base formation, acylation, and sulfonylation.
Synthesis of this compound
Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)
This protocol is based on established methods for the synthesis of structurally similar 2-aminothiazole derivatives.[11]
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Materials and Reagents:
-
3-Bromo-4-methylpentan-2-one
-
Thiourea
-
Absolute Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-4-methylpentan-2-one (1.0 mmol) in absolute ethanol (15 mL).
-
Add thiourea (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The product is expected to precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Data (Based on Analogous Compounds):
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods. The expected data, based on similar compounds such as Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, are provided in the table below.[11]
| Parameter | Expected Value |
| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (d, 6H, -CH(CH₃)₂), ~2.3 (s, 3H, -CH₃), ~3.5 (sept, 1H, -CH(CH₃)₂), ~5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~12.0 (-CH₃), ~23.0 (-CH(CH₃)₂), ~30.0 (-CH(CH₃)₂), ~115.0 (C5), ~145.0 (C4), ~168.0 (C2) |
| Mass Spec (m/z) | Expected [M]⁺ at 170.27 |
Application in the Synthesis of Schiff Bases as Potential Antimicrobial Agents
A primary application of this compound is in the synthesis of Schiff bases (imines) through condensation with various aldehydes. These derivatives are known to possess significant antimicrobial and anticancer activities.[1][4]
Experimental Protocol: Synthesis of Schiff Bases
This protocol is adapted from the synthesis of similar 2-amino-5-methylthiazole derivatives.[1]
Reaction Workflow:
Caption: Workflow for the synthesis of Schiff base derivatives.
Materials and Reagents:
-
This compound
-
Substituted Aldehyde (e.g., 2,4-dimethoxybenzaldehyde)
-
Methanol
-
Glacial Acetic Acid
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) and the desired substituted aldehyde (2 mmol) in methanol (30 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
After cooling the reaction mixture in an ice bath, a precipitate is expected to form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and recrystallize from ethanol to obtain the pure Schiff base.
Quantitative Data for an Analogous Reaction:
The following table presents data from the synthesis of a Schiff base derived from a similar 2-aminothiazole, providing an indication of expected yields and key characterization data.[1]
| Derivative | Substituted Aldehyde | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| Analogous Schiff Base | 2,4-Dimethoxybenzaldehyde | ~70-80 | - | 8.61 (s, 1H, -CH=N-), 7.70-6.52 (m, 3H, Ar-H), 3.81 (s, 6H, 2xOCH₃) | 377 (M+1) |
Application in the Synthesis of Sulfonamide Derivatives
The amino group of this compound can also be reacted with sulfonyl chlorides to produce sulfonamide derivatives, a class of compounds with a long history of therapeutic use.[9]
Experimental Protocol: Synthesis of Sulfonamides
This is a general procedure that can be adapted for this compound.[9]
Logical Relationship Diagram:
Caption: Logical steps in sulfonamide synthesis.
Materials and Reagents:
-
This compound
-
Aryl sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of pyridine (2 mL) and DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aryl sulfonyl chloride (1.1 mmol) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for an Analogous Reaction:
The table below shows representative data for the synthesis of a sulfonamide from 2-aminothiazole.[9]
| Derivative | Aryl Sulfonyl Chloride | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| N-(thiazol-2-yl)-4-methoxybenzenesulfonamide | 4-methoxybenzenesulfonyl chloride | 34 | 200-201 | 12.64 (brs, 1H, NH), 7.72 (d, 2H, ArH), 7.23 (d, 1H, Thiazole-H), 7.05 (d, 2H, ArH), 6.80 (d, 1H, Thiazole-H), 3.80 (s, 3H, OCH₃) |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols provided herein, adapted from established literature for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this promising scaffold. Further investigation into the biological activities of its derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. excli.de [excli.de]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-4-isopropyl-5-methylthiazole in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 2-aminothiazole moiety has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This document provides a detailed guide for the investigation of 2-Amino-4-isopropyl-5-methylthiazole , a specific derivative of this class, as a potential antimicrobial agent.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminothiazole derivatives. A common and effective method is the Hantzsch thiazole synthesis.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Antimicrobial Potential of 2-Aminothiazole Derivatives
Numerous studies have demonstrated the antimicrobial potential of various 2-aminothiazole derivatives against a range of pathogens. The substitutions at the C4 and C5 positions, as well as on the amino group, significantly influence the antimicrobial spectrum and potency.
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Structurally Related 2-Aminothiazole Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Reference(s) |
| 2-Aminothiazole Schiff bases | Staphylococcus epidermidis (MDR) | 250 | [3] |
| Pseudomonas aeruginosa (MDR) | 375 | [3] | |
| Staphylococcus aureus (MDR) | 250 | [3] | |
| Escherichia coli (MDR) | 375 | [3] | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 | [4][5] |
| Piperazinyl 2-aminothiazole derivatives | Methicillin-resistant S. aureus | 4 | [1][6] |
| E. coli | 8 | [1][6] | |
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 15.6 | [7] |
| Trisubstituted 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 µM (MIC80) | [8] |
MDR: Multi-drug resistant
This data suggests that the 2-aminothiazole scaffold is a promising starting point for the development of novel antimicrobial agents. The presence of alkyl groups, such as isopropyl and methyl at the C4 and C5 positions in the target compound, may confer favorable lipophilicity and steric properties that could enhance its interaction with microbial targets.
Experimental Protocols
The following are detailed protocols for the antimicrobial evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (broth and inoculum, no compound).
-
Well 12 will serve as a sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Bacterial Viability Assay (MTT Assay)
This assay determines the metabolic activity of bacterial cells as an indicator of viability after treatment with the test compound.
Methodology:
-
Bacterial Culture Preparation: Grow the test bacteria in a suitable broth to the mid-logarithmic phase.
-
Treatment:
-
In a 96-well plate, add 100 µL of bacterial culture to each well.
-
Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known antibiotic).
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Cytotoxicity Assay (MTT Assay on Mammalian Cells)
It is crucial to assess the toxicity of a potential antimicrobial compound against mammalian cells to determine its therapeutic index.
Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The results can be used to calculate the IC50 (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Action
While the exact mechanism of action of this compound is unknown, many antimicrobial compounds, including some 2-aminothiazole derivatives, are known to disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Hypothetical Signaling Pathway Disruption:
Caption: Potential antimicrobial mechanisms of action.
Further studies, such as membrane permeabilization assays and enzyme inhibition assays, would be required to elucidate the precise mechanism of action of this compound.
Conclusion
This compound belongs to a class of compounds with demonstrated antimicrobial potential. While specific data for this molecule is currently limited, the provided synthesis strategies and detailed experimental protocols offer a clear path for its investigation as a novel antimicrobial agent. The systematic evaluation of its antimicrobial spectrum, potency, and cytotoxicity will be crucial in determining its potential for further development in the fight against infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-isopropyl-5-methylthiazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3][4] This heterocyclic motif is present in several clinically approved drugs, highlighting its therapeutic potential.[5] This document provides a detailed overview of the potential application of 2-Amino-4-isopropyl-5-methylthiazole in the synthesis of novel anticancer agents, based on the extensive research conducted on structurally related 2-aminothiazole derivatives. While specific data on this compound is limited, the structure-activity relationships (SAR) established for this class of compounds allow for informed predictions of its potential and guide future research.
The general structure of 2-aminothiazole derivatives has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including but not limited to lung, breast, colon, and leukemia.[5][6] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea or a related thioamide. For the specific synthesis of this compound, the logical precursors would be 3-bromo-4-methylpentan-2-one and thiourea.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
A representative protocol for the synthesis of a 2-amino-4,5-disubstituted thiazole is as follows:
-
Dissolution of Reactants: To a solution of the appropriate α-haloketone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add thiourea (1-1.2 equivalents).
-
Reaction: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is often removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.
Anticancer Activity of 2-Aminothiazole Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of 2-aminothiazole derivatives against a panel of human cancer cell lines. The substitution pattern on the thiazole ring plays a crucial role in determining the cytotoxic potency and selectivity.
Quantitative Data: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aminothiazole derivatives from the literature, illustrating their anticancer potential.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01[6] |
| Derivative 2 | 2-amino-4,5-butylidene-thiazole derivative | H1299 (Lung) | 4.89[6] |
| Derivative 3 | 2-amino-4,5-butylidene-thiazole derivative | SHG-44 (Glioma) | 4.03[6] |
| Derivative 4 | 4β-(thiazol-2-yl)amino-4-deoxypodophyllotoxin | A549 (Lung) | 0.16[6] |
| Derivative 5 | 4β-(thiazol-2-yl)amino-4-deoxypodophyllotoxin | HepG2 (Liver) | 0.13[6] |
| Derivative 6 | 2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)thiazole | Various | Nanomolar range[9] |
| Derivative 7 | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8[1] |
Note: The specific structures of the derivatives can be found in the cited literature.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxic effect of a compound is mediated through the induction of apoptosis.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-aminothiazole compounds using High-Performance Liquid Chromatography (HPLC). 2-aminothiazoles are a significant class of heterocyclic compounds with a broad range of biological activities, making their accurate quantification and purity assessment critical in drug discovery and development.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] For 2-aminothiazole and its derivatives, reversed-phase HPLC is a common and effective method.[1] This approach typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.[1] The retention time and peak area from the resulting chromatogram are used for qualitative and quantitative analysis, respectively.[1] This application note details a validated HPLC-UV method for the analysis of a novel 2-aminothiazole compound, referred to as 21MAT, and provides a general framework for the analysis of other 2-aminothiazole derivatives.
Experimental Protocols
Protocol 1: Purity Determination of a Novel Aminothiazole (21MAT) by HPLC-UV
This protocol is adapted from a validated method for the quantification of a novel aminothiazole (21MAT) in analytical solutions.[2][3]
Instrumentation:
-
HPLC system equipped with a UV detector (e.g., Shimadzu LC-2050C or Waters Alliance with UV Detector).[1][2]
-
Data acquisition and processing software (e.g., Empower 3 Software).[2]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase | Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 272 nm[1][2] |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Dissolve the synthesized 2-aminothiazole compound in the mobile phase to a known concentration.[1]
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Acquire and process the data.
-
-
Data Analysis:
-
Determine the retention time of the 2-aminothiazole peak.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Quantify the amount of the 2-aminothiazole in the sample using the calibration curve.
-
Protocol 2: General Method for HPLC Analysis of 2-Amino-5-methyl-thiazole
This protocol provides a starting point for the analysis of similar 2-aminothiazole derivatives.[5]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (a reverse-phase column with low silanol activity)[5] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[5] |
Note: The specific mobile phase composition and gradient may need to be optimized for different 2-aminothiazole derivatives to achieve the desired separation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a powerful tool for analyzing complex mixtures of these compounds.[6]
Data Presentation
The following table summarizes quantitative data from the validated HPLC-UV method for the novel aminothiazole, 21MAT.[2]
| Parameter | Value |
| Analyte | Novel Aminothiazole (21MAT) |
| Matrix | Analytical Solutions |
| Linearity Range Tested | 0.5, 1.0, and 1.5 mg/mL |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 2-aminothiazole compounds.
This application note provides a comprehensive guide for the HPLC analysis of 2-aminothiazole compounds. The detailed protocols and data presentation are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for these important pharmaceutical building blocks. The provided methods can be adapted and optimized for various 2-aminothiazole derivatives to ensure accurate quantification and purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
Application Note: NMR Characterization of 2-Amino-4-isopropyl-5-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-4-isopropyl-5-methylthiazole. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally analogous compounds. The provided experimental protocols are standardized for the acquisition of NMR data for thiazole derivatives and can be adapted for this specific molecule.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations based on the known spectral data of related compounds such as 2-amino-5-methylthiazole and 2-isopropyl-4-methylthiazole. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ (N1) | 5.0 - 7.0 | br s | - |
| -CH- (C6) | 3.0 - 3.5 | sept | ~7.0 |
| -CH₃ (C7, C8) | 1.2 - 1.4 | d | ~7.0 |
| -CH₃ (C9) | 2.2 - 2.4 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C4 | 145 - 150 |
| C5 | 115 - 120 |
| C6 | 25 - 30 |
| C7, C8 | 20 - 25 |
| C9 | 10 - 15 |
Experimental Protocols
The following protocols describe the general procedures for sample preparation and NMR data acquisition for a thiazole derivative like this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amino group.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
2.2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignment, and a general workflow for NMR characterization.
Caption: Chemical structure and atom numbering of this compound.
Caption: A generalized workflow for the NMR characterization of a chemical compound.
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-aminothiazole derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These compounds are a significant class of heterocyclic amines with a wide range of biological activities, making them key targets in drug discovery and development.[1][2] Their therapeutic potential spans across various fields, including oncology, virology, and immunology.[2][3][4]
Introduction to LC-MS/MS Analysis of 2-Aminothiazole Derivatives
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 2-aminothiazole derivatives in complex biological matrices.[5] The high selectivity and sensitivity of this technique, particularly in Multiple Reaction Monitoring (MRM) mode, allow for accurate and precise measurement of low concentrations of these analytes.[2] Electrospray ionization (ESI) is a commonly used ionization technique for these compounds, typically in the positive ion mode.[6]
This document will detail a general workflow and specific protocols for the analysis of 2-aminothiazole derivatives, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data: MRM Transitions for 2-Aminothiazole Derivatives
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification.[2] It involves the selection of a specific precursor ion and its fragmentation into a characteristic product ion. The following tables summarize MRM transitions for representative 2-aminothiazole derivatives.
Table 1: MRM Transitions for Dasatinib (a 2-Aminothiazole Containing Drug)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Dasatinib | 488.1 | 401.1 | 32 | 60 |
| Dasatinib-d8 (IS) | 496.15 | 406.1 | - | - |
Data sourced from multiple studies on Dasatinib analysis.[3][7]
Table 2: MRM Transitions for a Novel 2-Aminothiazole Derivative (21MAT)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 21MAT | 357.2 | 152.3 | 200 |
| 19MAT (IS) | 341.2 | 206.1 | 200 |
Data for 21MAT, a novel aminothiazole, and its internal standard (19MAT).[6]
Experimental Protocols
Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte of interest. Protein precipitation is a common and straightforward method for plasma and serum samples.
Protocol: Protein Precipitation for Plasma/Serum Samples [3][6]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Dasatinib-d8).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol: Metabolite Extraction from Cell Culture
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
Reversed-phase chromatography is typically employed for the separation of 2-aminothiazole derivatives.
Table 3: Typical LC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mixture |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) over several minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
These are general conditions and should be optimized for specific analytes.[3][6]
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for MRM analysis.
Table 4: Typical MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 - 5500 V |
| Source Temperature | 500 - 550 °C |
| Nebulizer Gas | 40 - 50 psi |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen |
These are general conditions and should be optimized for the specific instrument and analyte.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of 2-aminothiazole derivatives in biological samples.
Caption: General experimental workflow for LC-MS/MS analysis.
Signaling Pathway: Inhibition of TNIK in the Wnt Pathway
Several 2-aminothiazole derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[8][9] Aberrant Wnt signaling is implicated in various cancers. The diagram below illustrates the mechanism of TNIK inhibition by a 2-aminothiazole derivative.
Caption: Inhibition of TNIK by 2-aminothiazole derivatives.
Conclusion
The methodologies and data presented in this document provide a comprehensive guide for the mass spectrometry analysis of 2-aminothiazole derivatives. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided MRM transitions, will aid researchers in developing and validating robust quantitative assays. The visualization of the experimental workflow and the inhibitory mechanism of these compounds in a key signaling pathway offers a clear understanding of their analysis and biological relevance.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Amino-4-isopropyl-5-methylthiazole. The primary synthesis route discussed is the Hantzsch thiazole synthesis, a classical and widely used method for obtaining this class of compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (specifically, 3-bromo-4-methyl-2-pentanone) with thiourea.[2][4][5] The reaction typically proceeds by an SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4][6]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in Hantzsch thiazole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions. Ensure the purity of your reactants before starting.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.[7]
-
Improper Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of thiourea (e.g., 1.5 equivalents) can sometimes improve yields by ensuring the complete consumption of the α-haloketone.[4]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[7]
Q3: What are the common side reactions I should be aware of?
A3: The primary side reaction of concern is the potential formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[7] Additionally, the α-haloketone can undergo self-condensation or elimination reactions, especially if the reaction conditions are too harsh.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the best way to purify the final product?
A5: The 2-aminothiazole product is often poorly soluble in the reaction solvent (like ethanol or methanol) upon neutralization, allowing for isolation by simple filtration.[4] For higher purity, recrystallization from a suitable solvent (e.g., ethanol) is recommended. If chromatographic purification is necessary, column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Insufficient Temperature: The reaction often requires heating to overcome the activation energy.[7]2. Short Reaction Time: The reaction may not have proceeded to completion.3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | 1. Gradually increase the reaction temperature. Refluxing in ethanol is a common starting point.2. Extend the reaction time and monitor progress using TLC.3. Screen different solvents. Ethanol, methanol, and DMF are commonly used. |
| Formation of Multiple Products (Observed on TLC) | 1. Side Reactions: Competing reactions are occurring.2. Decomposition: Starting materials or the product may be degrading under the reaction conditions. | 1. Adjust the reaction temperature; sometimes lower temperatures can increase selectivity.2. Ensure the reaction is not heated for an unnecessarily long time.3. Check the pH of the reaction mixture; overly acidic or basic conditions can promote side reactions. |
| Difficulty in Product Isolation | 1. High Solubility of Product: The product may be soluble in the work-up solvent.2. Formation of an Oil: The product may not crystallize upon cooling or neutralization. | 1. After neutralization, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, solvent evaporation followed by purification may be needed.2. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If it remains an oil, extract the product into an organic solvent and purify by column chromatography. |
| Product is Impure After Initial Isolation | 1. Trapped Starting Materials or Byproducts: The precipitate may contain impurities. | 1. Wash the filtered solid thoroughly with cold solvent to remove soluble impurities.2. Recrystallize the crude product from a suitable solvent to achieve higher purity. |
Data Presentation: Optimizing Reaction Conditions
The yield of the Hantzsch synthesis is highly dependent on the reaction conditions. The following tables provide representative data on how different parameters can affect the yield of 2-aminothiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 80 | 5 | 65 |
| 2 | Methanol | Reflux | 3 | 85 |
| 3 | Ethanol | Reflux | 3 | 92 |
| 4 | Acetonitrile | Reflux | 4 | 88 |
| 5 | DMF | 100 | 2 | 90 |
Note: This data is illustrative for a typical Hantzsch synthesis of a 2-aminothiazole derivative.
Table 2: Effect of Catalyst on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | - | Ethanol | Reflux | 75 |
| 2 | Iodine (I₂) | 10 | Ethanol | Reflux | 95 |
| 3 | Silica Supported Tungstosilisic Acid | 5 | Ethanol | Reflux | 90 |
| 4 | β-Cyclodextrin | 10 | Water | 50 | 85 |
Note: Catalysts can significantly enhance the reaction rate and yield.[8] The choice of catalyst depends on the specific substrates and desired reaction conditions.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Bromo-4-methyl-2-pentanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromo-4-methyl-2-pentanone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring.
-
Monitor the reaction progress by TLC until the starting α-haloketone is consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the reaction mixture with stirring until the solution is neutral or slightly basic. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[6]
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
-
Dry the collected solid under vacuum to obtain the crude product.
-
For further purification, recrystallize the crude product from hot ethanol.
Visualizations
Diagram 1: Hantzsch Synthesis Pathway
Caption: Reaction pathway for the Hantzsch synthesis of the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve issues of low product yield.
Diagram 3: Relationship of Parameters to Synthesis Outcome
Caption: Key experimental parameters influencing the yield and purity of the synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synarchive.com [synarchive.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Purification of 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-aminothiazole derivatives?
The most common laboratory-scale purification techniques for 2-aminothiazole derivatives are column chromatography, crystallization, and extraction.[1] The choice of method depends on the specific properties of the derivative, such as its polarity and solubility, as well as the nature of the impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and can also be used for preparative purification.[1]
Q2: How do I choose the right solvent system for column chromatography?
The selection of an appropriate solvent system is critical for achieving good separation in column chromatography.[1] The polarity of your 2-aminothiazole derivative will guide your choice. A typical approach involves using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).[1][2] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between your target compound and impurities.[1][3]
Q3: My 2-aminothiazole derivative is highly soluble in the reaction solvent, making isolation difficult. What should I do?
If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent or by cooling the reaction mixture.[3] Alternatively, after the reaction is complete, you can remove the solvent under reduced pressure and then proceed with a suitable purification method like column chromatography.[2]
Q4: What are some common impurities I might encounter, and how can I remove them?
Impurities in 2-aminothiazole synthesis can include unreacted starting materials (e.g., α-haloketones and thiourea), side products from the reaction, and decomposition products.[3][4] The choice of purification method will depend on the nature of these impurities. For instance, unreacted thiourea, being polar, can often be removed by an aqueous wash during extraction. Column chromatography is generally effective at separating a complex mixture of products.[3]
Q5: Can I use crystallization for purification? What solvents are recommended?
Crystallization can be a very effective method for purifying 2-aminothiazole derivatives, often yielding high-purity compounds.[4][5] The choice of solvent is crucial. Common solvents for recrystallization include ethanol, benzene, and mixtures of solvents.[4][5][6] For example, 2-aminothiazole itself has been successfully recrystallized from benzene to achieve a purity of 99.9%.[4]
Troubleshooting Guides
Low Yield After Purification
Issue: You are experiencing a significant loss of your target 2-aminothiazole derivative during the purification process.
dot
Caption: Troubleshooting workflow for low purification yield.
Poor Separation During Column Chromatography
Issue: Your 2-aminothiazole derivative is co-eluting with impurities during column chromatography.
dot
Caption: Troubleshooting poor separation in chromatography.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a 2-aminothiazole derivative using silica gel column chromatography.[1] Optimization may be required based on the specific properties of your compound.
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[1]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.[1]
-
Elution: Begin elution with the selected mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required.[1]
-
Fraction Collection: Collect the eluent in fractions.[1]
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.[1]
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a 2-aminothiazole derivative by recrystallization.
Materials:
-
Crude 2-aminothiazole derivative
-
Appropriate solvent(s) for recrystallization (e.g., ethanol, benzene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. For better yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Techniques for 2-Aminothiazole
| Purification Method | Purity Achieved | Yield | Reference |
| Recrystallization (from benzene) | 99.9% | 88.9% (synthesis yield) | [4] |
| Recrystallization (from ethanol) | Not specified | 61.62% | [6] |
| Column Chromatography | Not specified | Not specified | [1][2] |
| Extraction and Crystallization | 96.5% | 55.6% (synthesis yield) | [4] |
Experimental Workflow
dot
Caption: General workflow for synthesis, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Optimizing reaction conditions for N-acylation of 2-aminothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-acylation reactions of 2-aminothiazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of 2-aminothiazoles, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor solubility of starting materials. | Change to a more suitable solvent such as DMF or acetonitrile.[1] |
| Low reactivity of the acylating agent. | If using an acyl chloride or bromide, consider adding a catalytic amount of an iodide source like KI to facilitate halogen exchange. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature, potentially utilizing microwave heating for rate enhancement, or extend the reaction duration.[2] Monitor progress using Thin Layer Chromatography (TLC).[2] |
| Decomposition of starting material or product. | In cases of sensitive substrates, such as 2-acetamido-4-chlorothiazole, mild reaction conditions are crucial as hydrolysis can lead to decomposition.[3] |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Bis-acylation (di-acylation) of the amino group. | This is a common side reaction, especially with highly reactive acylating agents.[3][4] To minimize this, use a 1:1 stoichiometry of the 2-aminothiazole to the acylating agent or a slight excess of the amine.[1] Slow, dropwise addition of the acylating agent can also help. |
| Acylation at the endocyclic ring nitrogen. | 2-Aminothiazoles can exist in tautomeric forms, leading to acylation at the ring nitrogen.[1] The use of a Boc-protecting group on the exocyclic amine can direct acylation to the desired position and lead to cleaner reactions with better yields.[3][4] |
| Complex reaction mixture. | Anhydrous acylation in the presence of an amine base like triethylamine (Et3N) can sometimes lead to complex mixtures and low yields of the desired product.[3][4] Consider alternative bases or a protecting group strategy. |
Issue 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Adjust reaction time and temperature as needed. |
| Similar polarity of product and byproducts. | Optimize reaction conditions to favor the formation of a single product, which will simplify the purification process.[1] Utilizing a Boc-protection/deprotection strategy can often lead to cleaner crude products that are easier to purify.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation of a 2-amino-4-halothiazole giving a low yield and a complex mixture of products?
Acylation of 2-amino-4-halothiazoles can be challenging, often resulting in low yields and the formation of byproducts, including bis-acylated compounds.[3][4] A highly effective strategy to overcome this is to use a Boc-protected 2-aminothiazole intermediate. This approach allows for clean acylation, followed by a mild deprotection step to yield the desired product in good yields.[3][4]
Q2: How can I control regioselectivity to ensure acylation occurs on the exocyclic amino group?
The 2-aminothiazole ring system has two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen.[1] While acylation typically favors the exocyclic amine, competitive acylation at the ring nitrogen can occur. The use of a protecting group, such as a Boc group, on the exocyclic amine is a robust method to ensure selective acylation at this position.
Q3: What are the general reaction conditions for N-acylation of 2-aminothiazoles using an acyl chloride?
A common procedure involves dissolving the 2-aminothiazole in a suitable solvent like benzene or dichloromethane (CH2Cl2).[2][5] A base, such as triethylamine (Et3N), is added, and the mixture is cooled (e.g., in an ice bath).[2][5] The acyl chloride is then added dropwise. The reaction may be stirred at a low temperature initially and then allowed to warm to room temperature or refluxed to drive it to completion.[2][5]
Q4: Can I use a carboxylic acid directly for the N-acylation?
Yes, direct acylation with a carboxylic acid is possible, often under reflux conditions with the carboxylic acid itself acting as the solvent.[2] Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and a base like triethylamine in a solvent such as CH2Cl2 can be used to facilitate the amide bond formation at room temperature.[5]
Q5: Are there any catalyst-free methods for N-acylation?
N-acylation of amines can be achieved under catalyst-free conditions, for example, by reacting the amine with an acylating agent like acetic anhydride in the absence of a solvent.[6] The efficiency of such methods can be influenced by the nature of the amine and the reaction conditions.
Data Presentation: Comparison of Acylation Protocols
The following table summarizes various reaction conditions for the N-acylation of 2-aminothiazole derivatives, providing a comparison of different methods.
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Yield (%) | Reference |
| Acyl Chloride | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 | [2] |
| Carboxylic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88 | [2] |
| Carboxylic Acid with Coupling Agent | Various Carboxylic Acids | CH2Cl2 / Et3N, HOBt, EDCI·HCl | 0 °C to RT | 17 hours | Varies | [5] |
| Acid Anhydride | Acetic Anhydride | THF / N-Methylmorpholine | 60 °C | 1.5 hours | 83 | [3] |
| Microwave-Assisted | Aromatic Aldehydes & 1,3-Diketones | Sc(OTf)₃ | Microwave | N/A | N/A | [2] |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chloride [2]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzothiazole (0.1 mol) in benzene (50 mL).
-
Addition of Base: Add triethylamine (0.1 mol) to the solution. Cool the flask in an ice-water bath.
-
Addition of Acylating Agent: While stirring, add chloroacetyl chloride (0.05 mol) dropwise to the cooled solution.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.
-
Workup: Filter off the precipitated triethylamine hydrochloride. Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.
-
Purification: Concentrate the solution under reduced pressure. The resulting solid product can be purified by column chromatography.
Protocol 2: N-Acylation using Carboxylic Acid and Coupling Agents [5]
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 mmol) in dry CH2Cl2 (10 mL) and Et3N (0.1 mL), cooled to 0 °C, add 1-hydroxybenzotriazole (HOBt, 135 mg, 1.0 mmol).
-
Addition of Amine and Coupling Agent: Add the 2-aminothiazole derivative (1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 230 mg, 1.2 mmol) consecutively.
-
Reaction: Stir the reaction mixture for 1 hour at 0 °C and then for 16 hours at room temperature.
-
Workup and Purification: After the reaction is complete, the mixture is typically concentrated, and the product is purified using techniques such as flash chromatography.
Visualizations
Caption: Troubleshooting workflow for N-acylation of 2-aminothiazoles.
Caption: General experimental workflow for N-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor solubility of 2-aminothiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole compound shows poor aqueous solubility. What are the primary strategies to improve it?
A1: Poor aqueous solubility is a common challenge with 2-aminothiazole derivatives. The primary strategies to enhance solubility can be broadly categorized as follows:
-
Chemical Modifications: This involves altering the molecule itself to be more soluble. Key approaches include:
-
Salt Formation: For ionizable 2-aminothiazole compounds, forming a salt with a suitable counter-ion can significantly increase aqueous solubility.[1]
-
Co-crystallization: This technique involves co-crystallizing the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved solubility and dissolution properties.
-
Prodrug Synthesis: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation in vivo to release the active drug. This approach can be used to temporarily mask lipophilic groups with hydrophilic moieties, thereby increasing aqueous solubility.[2]
-
-
Physical Modifications & Formulation Approaches: These methods focus on altering the physical state of the compound or its formulation.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Use of Excipients:
-
Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) can significantly increase the solubility of a hydrophobic compound.[3]
-
Surfactants: These agents can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively encapsulating the hydrophobic 2-aminothiazole derivative and increasing its aqueous solubility.[3]
-
-
pH Adjustment: The solubility of 2-aminothiazole and its derivatives is often pH-dependent due to the presence of the amino group.[4][5] In acidic conditions, the amine group can be protonated, which may increase aqueous solubility.[4][5]
-
Q2: How do I choose the most appropriate solubility enhancement strategy for my specific 2-aminothiazole derivative?
A2: The selection of a suitable strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired formulation (e.g., oral, injectable), and the stage of drug development. The following decision workflow can guide your choice:
Q3: My 2-aminothiazole compound is an inhibitor of the PI3K/AKT/mTOR pathway. How does this pathway work?
A3: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] It is often hyperactivated in cancer.[6] 2-aminothiazole-based inhibitors can target key components of this pathway.
Troubleshooting Guides
Issue 1: Difficulty in Forming a Salt of a 2-Aminothiazole Derivative
Question: I am trying to form a salt of my 2-aminothiazole compound to improve its solubility, but I am not having success. What could be the issue?
Answer:
Successful salt formation is largely dependent on the pKa difference (ΔpKa) between the drug (the base, in this case, your 2-aminothiazole derivative) and the co-former (the acid).
-
The ΔpKa Rule: A general guideline is that for a stable salt to form, the ΔpKa between the protonated base and the acid should be greater than 2 to 3.[7] If the ΔpKa is less than 0, a co-crystal is more likely to form.[7] In the range of 0 to 3, the outcome can be either a salt or a co-crystal.[8] The pKa of 2-aminothiazole itself is approximately 5.36.[1][9]
-
Troubleshooting Steps:
-
Determine the pKa of your compound: If the pKa of your specific derivative is unknown, it should be determined experimentally or estimated using computational tools.
-
Screen a variety of co-formers: Use a range of acidic co-formers with different pKa values to find a suitable partner for your compound.
-
Consider co-crystallization: If salt formation is consistently unsuccessful, your compound may be a better candidate for co-crystallization.
-
Table 1: pKa Values of Common Acidic Co-formers for Salt/Co-crystal Screening
| Co-former | pKa |
| Maleic Acid | 1.9, 6.1 |
| Fumaric Acid | 3.0, 4.5 |
| Succinic Acid | 4.2, 5.6 |
| Citric Acid | 3.1, 4.8, 6.4 |
| Tartaric Acid | 3.0, 4.4 |
| Benzoic Acid | 4.2 |
| Nicotinic Acid | 4.9 |
Issue 2: Immediate Precipitation of the Compound in Aqueous Buffer from a DMSO Stock
Question: When I add my 2-aminothiazole compound from a DMSO stock solution into an aqueous buffer for an in vitro assay, it immediately precipitates. How can I resolve this for initial screening?
Answer:
This is a common issue for compounds with low aqueous solubility and is often observed during kinetic solubility assays. Here are some immediate options to address this for in vitro screening:
-
Use of Co-solvents: For initial screening, using a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain the solubility of your compound.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG) 300, and propylene glycol are frequently used.
-
Optimization: Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can affect cell viability and assay performance.
-
-
pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent.[4][5]
-
Use of Solubilizing Excipients:
-
Cyclodextrins: Incorporating cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into the aqueous buffer can form inclusion complexes with your compound and enhance its solubility.
-
Table 2: Physicochemical Properties of Common Co-solvents
| Co-solvent | Dielectric Constant | Polarity Index | Miscibility with Water |
| Water | 80.1 | 10.2 | - |
| DMSO | 47.0 | 7.2 | Miscible |
| Ethanol | 24.6 | 5.2 | Miscible |
| PEG 300 | ~12.5 | - | Miscible |
| Propylene Glycol | 32.0 | 6.8 | Miscible |
Issue 3: Low and Variable Bioavailability in Animal Studies
Question: My 2-aminothiazole derivative shows good in vitro activity but has low and variable oral bioavailability in animal models. What could be the cause and how can I improve it?
Answer:
Low and variable oral bioavailability is often linked to poor aqueous solubility and/or a low dissolution rate in the gastrointestinal tract.
-
Potential Causes:
-
Poor Dissolution: The compound may not dissolve sufficiently in the GI fluids to be absorbed.
-
pH-Dependent Solubility: The varying pH of the GI tract can lead to precipitation of the compound after it dissolves in the acidic environment of the stomach.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
-
Strategies for Improvement:
-
Prodrug Approach: Designing a more water-soluble prodrug can improve absorption. For example, adding a phosphate group or an amino acid moiety can significantly increase aqueous solubility. The prodrug is then cleaved in vivo to release the active compound.
-
Formulation with Enabling Excipients:
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and apparent solubility.
-
-
Table 3: Comparison of Solubility Enhancement Strategies for Representative 2-Aminothiazole Derivatives
| Compound | Strategy | Initial Solubility | Enhanced Solubility | Fold Increase |
| Dasatinib | Anhydrous Form vs. Monohydrate at pH 4.5 | <0.001 mg/mL (monohydrate) | >80-fold higher (anhydrate) | >80 |
| SKI-II | Co-solvent (DMSO) | Poorly soluble in water | 20 mg/mL | - |
| Representative 2-aminothiazole prodrug | Amino acid conjugation | - | Several-fold increase | - |
Note: Quantitative data for direct comparison of solubility enhancement for many specific 2-aminothiazole derivatives is limited in publicly available literature. The data for Dasatinib is based on different solid forms. The data for SKI-II demonstrates the high solubility achievable in a co-solvent. The prodrug information is a qualitative representation of a common outcome.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound, which is often the source of precipitation issues in early-stage in vitro assays.
Materials:
-
2-aminothiazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a stock solution: Dissolve the 2-aminothiazole derivative in DMSO to a concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader or nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: General Procedure for Co-crystal Screening by Solvent Evaporation
This protocol outlines a basic method for screening for co-crystal formation.
Materials:
-
2-aminothiazole derivative
-
A selection of co-formers (see Table 1)
-
A suitable solvent (e.g., ethanol, methanol, acetone)
-
Small vials or a 96-well plate
-
Stirring plate and stir bars (if using vials)
Procedure:
-
Stoichiometric Mixing: In separate vials, mix the 2-aminothiazole derivative and a co-former in equimolar ratios (e.g., 1:1, 1:2, 2:1).
-
Dissolution: Add a minimal amount of a suitable solvent to each vial to completely dissolve the solids. Gentle heating may be applied if necessary.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Analysis: The resulting solids should be analyzed by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to determine if a new crystalline form (a co-crystal) has been formed.
Signaling Pathway Diagrams
CDK2/Cyclin E Pathway Inhibition
Many 2-aminothiazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
Sphingosine Kinase 1 (SphK1) Pathway Inhibition
2-aminothiazole-based compounds have also been identified as inhibitors of Sphingosine Kinase 1 (SphK1), an enzyme involved in cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SKI-II, Sphingosine kinase (SK1/2) inhibitor (CAS 312636-16-1) | Abcam [abcam.com]
Technical Support Center: 2-Amino-4-isopropyl-5-methylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4-isopropyl-5-methylthiazole. The information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their experiments.
Troubleshooting Guide
Researchers encountering unexpected results or signs of compound instability when working with this compound can refer to the following troubleshooting guide. This guide provides a logical workflow to identify and resolve common stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
While specific stability data for this compound is limited, related aminothiazole structures suggest potential sensitivity to factors such as pH, light, and strong oxidizing agents. The amino group can be susceptible to hydrolysis under strongly acidic or basic conditions, and the thiazole ring may be prone to cleavage.[1] It is also advisable to protect the compound from light to prevent potential photodegradation.[1]
Q2: What are the recommended storage conditions for this compound?
For solid material, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2] For solutions, short-term storage at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or below to minimize degradation.[1]
Q3: How can I detect degradation of this compound in my samples?
Visual signs of degradation can include a change in color or the formation of a precipitate.[1] However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the compound over time and to detect the appearance of any degradation products.
Q4: What solvents are recommended for dissolving this compound?
Based on the general solubility of similar compounds, polar organic solvents such as DMSO, DMF, and ethanol are often suitable for preparing stock solutions. For aqueous working solutions, it is important to determine the solubility and stability at the desired pH, as precipitation may occur.[1] The use of a co-solvent may be necessary to maintain solubility in aqueous buffers.
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions. This pathway is proposed based on the known reactivity of similar chemical structures and is intended for illustrative purposes.
References
Technical Support Center: Catalyst Selection for 2-Aminothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 2-aminothiazoles. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate informed decisions in your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of 2-aminothiazoles, with a focus on catalyst-related problems.
| Issue | Possible Catalyst-Related Cause(s) | Suggested Solutions |
| Low or No Product Yield | - Ineffective or Inactivated Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. It could also be poisoned by impurities in the reactants or solvent. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. - Poor Catalyst Dispersibility: Heterogeneous catalysts may not be well-dispersed in the reaction mixture, leading to limited active sites. | - Screen Different Catalysts: Consider catalysts with different properties (e.g., acidic, basic, metal-based, reusable). - Increase Catalyst Loading: Incrementally increase the catalyst amount to find the optimal concentration. - Improve Stirring/Agitation: For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension. - Check Catalyst Quality: Ensure the catalyst has not degraded during storage. |
| Formation of Side Products/Impurities | - Non-selective Catalyst: The catalyst may promote side reactions, such as the formation of isomeric byproducts. - Harsh Reaction Conditions Promoted by the Catalyst: Some catalysts require high temperatures, which can lead to decomposition or side reactions. | - Select a Milder Catalyst: Opt for a catalyst that allows for lower reaction temperatures and shorter reaction times. - Optimize Reaction Conditions: Adjust the temperature and reaction time based on the catalyst's activity to minimize side product formation. - pH Adjustment: The choice of an acidic or basic catalyst can influence the reaction pathway. Experiment with catalysts of different pH characteristics.[1] |
| Difficult Product Isolation and Purification | - Homogeneous Catalyst Contamination: The product may be contaminated with a soluble catalyst that is difficult to remove. - Adsorption of Product onto Heterogeneous Catalyst: The desired product may adhere to the surface of a solid-supported catalyst, reducing the isolated yield. | - Use a Heterogeneous or Magnetically Separable Catalyst: These catalysts can be easily removed by filtration or with a magnet.[2] - Wash the Catalyst Thoroughly: After filtration, wash the heterogeneous catalyst with a suitable solvent to recover any adsorbed product. - Consider Catalyst-Free Options: For some substrates, the Hantzsch synthesis can proceed without a catalyst, simplifying purification.[1][3] |
| Inconsistent Results/Poor Reproducibility | - Catalyst Deactivation over Time: Reusable catalysts may lose activity after several cycles. - Variability in Catalyst Preparation: In-house prepared catalysts may have batch-to-batch variations. - Atmospheric Moisture Affecting Catalyst: Some catalysts are sensitive to moisture and may degrade upon exposure to air. | - Test Catalyst Reusability: If reusing a catalyst, perform a test to ensure its activity is maintained. - Standardize Catalyst Preparation: Follow a precise and consistent protocol for synthesizing the catalyst. - Handle and Store Catalysts Properly: Store catalysts under inert and dry conditions if they are known to be sensitive to air or moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what is the role of a catalyst?
A1: The most common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea.[4][5] While the reaction can sometimes proceed without a catalyst, modern approaches often employ catalysts to improve yields, reduce reaction times, and allow for milder reaction conditions. Catalysts can activate the substrates and facilitate the key bond-forming steps in the reaction mechanism.
Q2: How do I choose the right catalyst for my specific 2-aminothiazole synthesis?
A2: The choice of catalyst depends on several factors, including the nature of your starting materials, desired reaction conditions (e.g., temperature, solvent), and scalability. For green chemistry applications, reusable and non-toxic catalysts like silica-supported tungstosilisic acid or aqueous neem leaf extract are excellent choices. For reactions requiring high efficiency and easy separation, magnetically separable catalysts such as Ca/4-MePy-IL@ZY-Fe₃O₄ are advantageous.[2]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts offer several advantages, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for the potential reuse of the catalyst.[6] This can lead to more cost-effective and environmentally friendly processes.
Q4: Can I run the Hantzsch synthesis without a catalyst?
A4: Yes, the Hantzsch synthesis can often be performed without a catalyst, especially with reactive substrates.[1][3] However, the use of a catalyst is generally recommended to enhance the reaction rate and yield, particularly for less reactive starting materials.
Q5: My reaction is not going to completion. What are some catalyst-related troubleshooting steps I can take?
A5: If your reaction is incomplete, first ensure your starting materials are pure. Then, consider increasing the catalyst loading or switching to a more active catalyst. Optimizing the reaction temperature and time is also crucial, as some catalysts have a specific optimal operating range.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of 2-aminothiazoles, providing a basis for comparison.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[2] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound.[7] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Environmentally friendly, mild conditions, simple workup. |
| Montmorillonite-K10 | Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C | 2 hours | Good to Excellent | Cost-effective, natural clay-based catalyst.[8] |
| Copper Silicate | Substituted phenacyl bromide, Thiourea, Ethanol, 78°C | Not Specified | Excellent | Heterogeneous, reusable, rapid process, and easy workup.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative performance table.
1. Synthesis of 2-Aminothiazoles using Ca/4-MePy-IL@ZY-Fe₃O₄ Catalyst [2]
-
Reactants:
-
Acetophenone derivative (1.5 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)
-
Ethanol (3.0 mL)
-
Thiourea (1.0 mmol)
-
-
Procedure:
-
A mixture of the acetophenone derivative, TCCA, and the catalyst in ethanol is stirred at 80°C for 25 minutes.
-
The formation of the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC).
-
Once the intermediate is formed, thiourea is added to the reaction mixture.
-
The reaction is stirred at 80°C and monitored by TLC.
-
Upon completion, the nanocatalyst is separated using an external magnet.
-
A 10% sodium bicarbonate solution is added to neutralize the mixture.
-
The solid product is filtered, washed with water, and dried.
-
2. Synthesis of 2-Aminothiazoles using Silica Supported Tungstosilisic Acid [7]
-
Reactants:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted benzaldehydes
-
Silica Supported Tungstosilisic Acid
-
-
Procedure:
-
A mixture of the reactants and the catalyst is prepared.
-
The reaction is carried out under conventional heating or ultrasonic irradiation.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the catalyst is recovered by simple filtration.
-
The product is isolated from the filtrate.
-
The catalyst can be washed, dried, and reused.
-
3. Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract
-
Reactants:
-
Phenacyl bromide derivative (1 mmol)
-
Thiourea (1.2 mmol)
-
Aqueous neem leaf extract (1 mL)
-
Water (5 mL)
-
-
Procedure:
-
To a solution of the phenacyl bromide derivative in water, thiourea is added.
-
Aqueous neem leaf extract is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 45 minutes.
-
The completion of the reaction is monitored by TLC.
-
The solid product formed is collected by filtration, washed with water, and dried.
-
Visualizations
Experimental Workflow for 2-Aminothiazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
Technical Support Center: Purification of 2-Amino-4-isopropyl-5-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of impurities from 2-Amino-4-isopropyl-5-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted thiourea, 1-chloro-3-methyl-2-butanone (or a related halogenated ketone), and byproducts from the cyclocondensation reaction. Additionally, residual solvents from the reaction or initial work-up can be present.
Q2: What is the most effective initial purification strategy for crude this compound?
A2: For many aminothiazole derivatives, recrystallization is an effective first step to remove the bulk of impurities. The choice of solvent is critical and depends on the impurity profile. A solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point.[1][2] Purity can also be evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy by identifying and quantifying impurity peaks relative to the product peaks. Thin Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.[1]
Q4: What should I do if recrystallization fails to remove persistent impurities?
A4: If impurities remain after recrystallization, column chromatography is the recommended next step.[1] Silica gel is a common stationary phase for the purification of aminothiazole compounds.[1] The choice of the mobile phase (eluent) is crucial for achieving good separation and will depend on the polarity of the impurities relative to the product.[1]
Troubleshooting Guides
Problem 1: Low recovery after recrystallization.
-
Possible Cause: The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures.
-
Solution:
-
Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.
-
Reduce the amount of solvent used for dissolution to the minimum required to dissolve the compound at the solvent's boiling point.
-
Consider a different solvent or a solvent mixture. See the table below for illustrative solvent systems.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution:
-
Preheat the filtration apparatus (funnel and receiving flask).
-
Use a small amount of hot solvent to wash the filter paper and crystals to redissolve any product that has prematurely crashed out.
-
Problem 2: Oily product obtained after recrystallization.
-
Possible Cause: The presence of impurities that are depressing the melting point of the compound.
-
Solution:
-
Attempt a second recrystallization using a different solvent system.
-
If the oil persists, column chromatography is necessary to separate the impurities.
-
Problem 3: Poor separation during column chromatography.
-
Possible Cause: Inappropriate solvent system (mobile phase).
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system will give a good separation of the desired compound spot from the impurity spots, with the product spot having an Rf value between 0.2 and 0.4.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation of complex mixtures.[1]
-
-
Possible Cause: Column overloading.
-
Solution:
-
Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:100 weight ratio of crude product to silica gel.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Data Presentation
Table 1: Illustrative Recrystallization Solvent Systems for this compound Purification
| Solvent System | Temperature (°C) for Dissolution | Expected Purity Improvement | Notes |
| Ethanol/Water | ~78 | Good for removing polar impurities | Adjust the ratio to achieve dissolution when hot and precipitation when cold. |
| Isopropanol | ~82 | Effective for less polar impurities | |
| Toluene | ~111 | Good for removing non-polar impurities | Ensure adequate ventilation. |
| Acetonitrile/Water | ~80 | Can be effective for a range of impurities | The ratio can be optimized based on the impurity profile. |
Note: This data is illustrative and based on general principles for aminothiazole purification. Actual results may vary, and optimization is recommended.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the selected recrystallization solvent. Heat the mixture with stirring to the solvent's boiling point until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, allow the solution to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column, ensuring an evenly packed bed without air bubbles.[1]
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[1]
-
Fraction Collection: Collect the eluent in separate fractions.[1]
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Logical workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-4-isopropyl-5-methylthiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation reaction of an α-haloketone with thiourea.
Q2: What is the specific α-haloketone precursor required for this synthesis?
A2: The key intermediate is 1-halo-4-methyl-3-isopropylpentan-2-one. Typically, the bromo derivative (1-bromo-4-methyl-3-isopropylpentan-2-one) is used due to its optimal reactivity.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:
-
Purity of the α-haloketone: The α-haloketone precursor is often unstable and can degrade upon storage. Using freshly prepared or purified α-haloketone is crucial.
-
Reaction temperature: The optimal temperature for the cyclocondensation reaction is critical. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.
-
Stoichiometry of reactants: An improper molar ratio of the α-haloketone to thiourea can lead to unreacted starting materials and lower yields. A slight excess of thiourea is sometimes used to ensure complete conversion of the ketone.
-
pH of the reaction medium: The pH can influence the rate of reaction and the stability of the product. Neutral to slightly acidic conditions are generally preferred.
Q4: What are the common side products, and how can they be minimized?
A4: A common side product is the formation of a bis-thiazole derivative, resulting from the reaction of two molecules of the α-haloketone with one molecule of thiourea. This can be minimized by carefully controlling the stoichiometry and the rate of addition of the α-haloketone. Other impurities may arise from the degradation of the starting materials or the product under harsh reaction conditions.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel may be employed. The choice of purification method will depend on the scale of the synthesis and the desired purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded α-haloketone. | Use freshly prepared or purified 1-bromo-4-methyl-3-isopropylpentan-2-one. Store the α-haloketone at low temperatures and protected from light. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring (TLC or HPLC). | |
| Presence of a Major Impurity with a Higher Molecular Weight | Formation of bis-thiazole byproduct. | Use a slight excess of thiourea (e.g., 1.1 equivalents). Add the α-haloketone solution dropwise to the thiourea solution to maintain a low concentration of the ketone in the reaction mixture. |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to purify a small sample by column chromatography to obtain a pure reference material. Try trituration with a non-polar solvent like hexane to induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product. The product can then be collected by filtration. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-isopropylpentan-2-one (Precursor Ketone)
This protocol describes the synthesis of the ketone precursor via a Grignard reaction.
Materials:
-
Isopropylmagnesium bromide solution (in a suitable ether solvent)
-
2-Methylpropanal
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (nitrogen or argon), place the isopropylmagnesium bromide solution.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude secondary alcohol.
-
To a stirred suspension of PCC in dichloromethane, add a solution of the crude alcohol in dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 4-methyl-3-isopropylpentan-2-one. The product can be further purified by distillation.
Protocol 2: Synthesis of 1-Bromo-4-methyl-3-isopropylpentan-2-one (α-Haloketone)
Materials:
-
4-Methyl-3-isopropylpentan-2-one
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Carbon tetrachloride or another suitable solvent
-
AIBN (Azobisisobutyronitrile) or a UV lamp for radical initiation
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3-isopropylpentan-2-one in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid.
-
Initiate the reaction by adding a small amount of AIBN and heating to reflux, or by irradiating with a UV lamp at room temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-methyl-3-isopropylpentan-2-one. This product is often used in the next step without further purification due to its instability.
Protocol 3: Synthesis of this compound
Materials:
-
1-Bromo-4-methyl-3-isopropylpentan-2-one
-
Thiourea
-
Ethanol or another suitable solvent
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea in ethanol.
-
Slowly add a solution of 1-bromo-4-methyl-3-isopropylpentan-2-one in ethanol to the thiourea solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate upon cooling and neutralization. If not, the solvent can be removed under reduced pressure.
-
The crude product can be collected by filtration and washed with cold water.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant 1 | 1-Bromo-4-methyl-3-isopropylpentan-2-one |
| Reactant 2 | Thiourea |
| Molar Ratio (Ketone:Thiourea) | 1 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 3 hours |
| Typical Yield | 75-85% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (d, 6H, -CH(CH₃)₂), ~2.2 (s, 3H, -CH₃), ~3.0 (sept, 1H, -CH(CH₃)₂), ~5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~15, ~23, ~30, ~110, ~145, ~150, ~165 |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₈H₁₄N₂S: 171.09 |
Visualizations
Synthesis Pathway
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Amino-4-isopropyl-5-methylthiazole and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 2-aminothiazole derivatives have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of the biological activity of 2-Amino-4-isopropyl-5-methylthiazole alongside other notable thiazole derivatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a substituted 2-aminothiazole, is of interest for its potential biological activities, which can be inferred from structure-activity relationship (SAR) studies of analogous compounds. Generally, 2-aminothiazole derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The nature and position of substituents on the thiazole ring play a crucial role in determining the specific activity and potency of these compounds.[2][3] This guide will delve into a comparative analysis based on available data for structurally related thiazoles, providing a framework for understanding the potential of this compound in drug discovery.
Anticancer Activity: A Comparative Perspective
Thiazole derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in tumor growth and proliferation.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-Activated Protein Kinase (MAPK) pathways are notable targets for many thiazole-based inhibitors.[1][5]
Structure-Activity Relationship (SAR) Insights
SAR studies on 2-aminothiazole derivatives reveal that the substituents at the C4 and C5 positions are critical for anticancer activity. Lipophilic groups at these positions can enhance the antiproliferative effects.[4] The isopropyl group at C4 and the methyl group at C5 in this compound are both lipophilic, suggesting a potential for anticancer activity.
The nature of the substituent on the 2-amino group is another key determinant of cytotoxicity. For instance, acylation with specific substituted benzoyl groups has been demonstrated to significantly boost anticancer potency.[2]
Comparative Data on Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib (a 2-aminothiazole derivative) | Clinically approved drug | K562 (Leukemia) | 0.011 | [4] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (Leukemia) | 16.3 | [4] | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis (in vitro) | 0.024 | [3][6] | |
| Compound with 4-phenyl-5-pyridyl-1,3-thiazole core | THP-1 (Leukemia) | Potent p38 MAPK inhibition | [5] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
2-Aminothiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[7][8] The mechanism of action often involves the inhibition of essential microbial enzymes.
Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles
Similar to anticancer activity, the substituents on the thiazole ring are crucial for antimicrobial efficacy. The presence of specific aryl and alkyl groups can confer potent activity against a range of pathogens. Studies have shown that the introduction of different substituents on the 2-amino group can modulate the antimicrobial spectrum and potency.[7]
Comparative Data on Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the antimicrobial activity of various 2-aminothiazole derivatives, offering a benchmark for the potential of this compound.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Amino-4-(2-pyridyl)thiazole derivative | M. tuberculosis H37Rv | <0.09 | [9] |
| Functionally substituted 2-aminothiazoles | Various bacteria and fungi | Potent activity, often better than reference drugs | [8] |
| 2-Amino-5-alkylidene-thiazol-4-ones | P. aeruginosa, B. subtilis, S. aureus | Modest to significant activity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key experiments.
Cell Viability (MTT) Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines of interest
-
Test compounds (thiazole derivatives)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Test compounds
-
Standard antibiotic or antifungal agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with standard drug) and a negative control (microorganism with no drug).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Add the VEGFR-2 kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the biological activity of thiazole derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by these compounds.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of this pathway is a major strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and plays a role in cancer progression.
Caption: p38 MAPK signaling pathway and its inhibition by thiazole derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immune responses and is often dysregulated in cancer and inflammatory diseases.
Caption: NF-κB signaling pathway and a potential point of inhibition by thiazole derivatives.
Conclusion
While direct comparative data for this compound is limited, the analysis of structurally related 2-aminothiazole derivatives provides a strong foundation for predicting its biological potential. The presence of isopropyl and methyl groups at the C4 and C5 positions, respectively, suggests that this compound could exhibit significant anticancer and antimicrobial activities. Further experimental evaluation is warranted to fully elucidate its pharmacological profile and to validate the hypotheses drawn from structure-activity relationship studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to undertake such investigations and to contribute to the growing body of knowledge on this promising class of therapeutic agents.
References
- 1. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isosteric Replacement of the Thiazole Ring in Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its unique electronic and structural properties contribute significantly to the pharmacological activity of these compounds.[1] However, to optimize pharmacokinetic profiles, enhance potency, reduce off-target toxicity, or secure novel intellectual property, researchers frequently employ the strategy of isosteric replacement. This guide provides a comparative analysis of the thiazole ring with its common isosteres, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Performance Comparison of Thiazole Isosteres
The isosteric replacement of a thiazole ring with other five-membered heterocycles can significantly impact the biological activity of a compound. The choice of isostere is critical and often depends on the specific therapeutic target and desired physicochemical properties. Below is a summary of quantitative data from studies directly comparing thiazole-containing compounds with their isosteric analogs.
Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of this receptor is a well-established strategy in cancer therapy.
| Compound/Analog | Isosteric Ring | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiazole Derivative | Thiazole | VEGFR-2 | 0.083 | Sorafenib | 0.059 |
| Oxazole Isostere | Oxazole | VEGFR-2 | 0.462 | Sorafenib | 0.059 |
| Triazole Isostere of Imatinib | 1,2,3-Triazole | K562 cell line | 0.03 | - | - |
| Amide Precursor of Imatinib | Amide | K562 cell line | 0.38 | - | - |
| Thiazole-Thiadiazole Hybrid (12d) | Thiazole and 1,3,4-Thiadiazole | HepG2 cell line | 0.82 | Doxorubicin | 0.72 |
IC50: Half-maximal inhibitory concentration.
Antimicrobial Activity
The thiazole scaffold is a key component in many antimicrobial agents. Isosteric replacement can modulate the spectrum and potency of these compounds.
| Compound/Analog | Isosteric Ring | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Thiazole Derivative (Compound 6) | Thiazole | Shigella dysenteriae | 125 | - | - |
| Thiazole Derivative (Compound 6) | Proteus mirabilis | 1000 | - | - | |
| Thiazole Derivative (Compound 6) | Listeria monocytogenes | 1000 | - | - | |
| Imidazole Derivatives (Compounds 3a-b) | Imidazole | Various tested bacteria | No inhibitory effect | - | - |
MIC: Minimum Inhibitory Concentration.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these compounds is crucial for rational drug design.
VEGFR-2 Signaling Pathway
Thiazole analogs and their isosteres often target the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and the subsequent downstream signaling cascade that promotes cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and inhibition.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines the key steps for determining the inhibitory activity of a compound against VEGFR-2 kinase.
Caption: Workflow for VEGFR-2 in vitro kinase assay.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates (solid white for luminescence)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of the assay plate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP or ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background luminescence from all measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).[1]
-
MTT Cell Viability Assay
This protocol describes a method for assessing the effect of a test compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells in appropriate medium. Seed the cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate the cells for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The isosteric replacement of the thiazole ring is a powerful strategy in drug discovery for fine-tuning the pharmacological and pharmacokinetic properties of bioactive compounds. As demonstrated, replacing a thiazole with an oxazole, triazole, or incorporating a thiadiazole can lead to significant changes in biological activity. The choice of isostere must be carefully considered in the context of the target and the desired activity profile. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to the rational design and development of next-generation therapeutics.
References
A Comparative Analysis of the Antimicrobial Efficacy of a Novel 2-Aminothiazole Derivative Versus Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds, particularly 2-aminothiazole derivatives, have emerged as a promising class of molecules. This guide provides a comparative overview of the antimicrobial efficacy of a recently synthesized, functionally substituted 2-aminothiazole derivative against a panel of commercial antibiotics. Due to the absence of published antimicrobial data for 2-Amino-4-isopropyl-5-methylthiazole, this guide utilizes data for a structurally related and potent 2-aminothiazole derivative (referred to as Compound 8 for antibacterial and Compound 1 for antifungal activities) from a peer-reviewed study to provide a representative comparison.[1] The data presented herein is intended to offer insights into the potential of this class of compounds for further research and development.
Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the representative 2-aminothiazole derivatives and a selection of commercial antibiotics was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Representative 2-Aminothiazole Derivative | Ampicillin | Streptomycin | Ciprofloxacin | Gentamicin | Ketoconazole | Bifonazole | Fluconazole |
| Bacteria | Compound 8 | |||||||
| Staphylococcus aureus (ATCC 25923) | 31.25 | >1000 | 250 | 0.25-1 | 0.5-2 | - | - | - |
| Pseudomonas aeruginosa (ATCC 27853) | 62.5 | >1000 | 500 | 0.25-1 | 0.5-4 | - | - | - |
| Escherichia coli (ATCC 25922) | 125 | >1000 | 1000 | 0.015-0.12 | 0.25-1 | - | - | - |
| Fungi | Compound 1 | |||||||
| Candida albicans (ATCC 10231) | 62.5 | - | - | - | - | 125 | 250 | 0.25-2 |
Data for the representative 2-aminothiazole derivatives, Ampicillin, Streptomycin, Ketoconazole, and Bifonazole are sourced from Petrou et al., 2023.[1] Data for Ciprofloxacin, Gentamicin, and Fluconazole represent typical MIC ranges from other sources.
The data indicates that the representative 2-aminothiazole derivative, Compound 8, demonstrates significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively.[1] While not as potent as fluoroquinolones like Ciprofloxacin or aminoglycosides like Gentamicin, it shows markedly better efficacy than Ampicillin and Streptomycin against the tested strains.[1] For antifungal activity, Compound 1 exhibited superior or comparable efficacy to Ketoconazole and Bifonazole against Candida albicans.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, consistent with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agents: Stock solutions of the test compounds (2-aminothiazole derivative and commercial antibiotics) are prepared at a high concentration and then serially diluted.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Several colonies of the test microorganism are transferred from an agar plate to a sterile broth.
- The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- A serial two-fold dilution of each antimicrobial agent is prepared directly in the microtiter plate wells using the appropriate growth medium. This typically results in a range of concentrations from high to low.
- A volume of the standardized inoculum is added to each well containing the diluted antimicrobial agent.
- Control wells are included:
- Growth Control: Inoculum without any antimicrobial agent.
- Sterility Control: Medium without inoculum.
- The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth (e.g., 24-48 hours).
4. Interpretation of Results:
- Following incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination via Broth Microdilution
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for this novel 2-aminothiazole derivative is under investigation, related compounds have been shown to target various cellular pathways in microorganisms. For instance, some 2-aminothiazole derivatives have been found to interfere with cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes involved in microbial metabolism. Further research is necessary to elucidate the specific signaling pathways affected by the representative compound discussed in this guide.
The following diagram provides a hypothetical representation of a potential mechanism of action where a 2-aminothiazole derivative inhibits a key microbial enzyme.
Hypothetical Inhibition of a Microbial Enzyme
References
A Comparative Guide to In Vitro Testing Protocols for 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various 2-aminothiazole derivatives across a range of biological assays. The information is supported by experimental data from scientific literature, offering insights into their anticancer, antioxidant, anti-inflammatory, and enzyme-inhibiting activities. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the evaluation of new derivatives.
Introduction to 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, making them a significant area of interest for drug discovery and development.[2] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties.[2]
Data Presentation: A Comparative Overview
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro performance of selected derivatives compared to standard reference compounds in various assays.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
The cytotoxic effects of 2-aminothiazole derivatives are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Compound 1 (a 2-aminothiazole derivative) | HT29 (Colon) | 0.63[3] | Dasatinib | < 1[3] |
| Compound 2 (a 2-aminothiazole derivative) | K562 (Leukemia) | 16.3[3] | Dasatinib | 11.08[3] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8[1] | - | - |
| A 4,5-butylidene-2-aminothiazole derivative | H1299 (Lung) | 4.89[3] | - | - |
| A 4,5-butylidene-2-aminothiazole derivative | SHG-44 (Glioma) | 4.03[3] | - | - |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T (Breast) | 0.8[4] | - | - |
Table 2: In Vitro Antioxidant Activity of 2-Aminothiazole Derivatives
The antioxidant potential of 2-aminothiazole derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Standard Compound | Standard Compound IC50 (µg/mL) |
| Fluorophenyl-isoxazole-carboxamide derivative 2a | DPPH | 0.45 ± 0.21[5] | Trolox | 3.10 ± 0.92[5] |
| Fluorophenyl-isoxazole-carboxamide derivative 2c | DPPH | 0.47 ± 0.33[5] | Trolox | 3.10 ± 0.92[5] |
| A low molecular weight subfraction from fungal culture | DPPH | 31.49[6] | Trolox | 63.69[6] |
| A low molecular weight subfraction from fungal culture | ABTS | 81.12[6] | Ascorbic Acid | 28.23[6] |
Table 3: In Vitro Anti-Inflammatory Activity of 2-Aminothiazole Derivatives
The anti-inflammatory activity of 2-aminothiazole derivatives can be evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is commonly used to measure nitrite, a stable product of NO.
| Compound/Derivative | Cell Line | IC50 (µM) for NO Inhibition | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine (5a) | - | - | L-NAME | -[7] |
| 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine (5b) | - | - | L-NAME | -[7] |
| 2-amino-6-arylbenzothiazole derivative 3b | - | 6.01±0.23 | Thiourea | 11.58±0.34 |
Table 4: In Vitro Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). The inhibitory potency is often expressed as the inhibition constant (Ki) or IC50.
| Compound/Derivative | Target Enzyme | Ki or IC50 (µM) | Standard Inhibitor | Standard Inhibitor Ki or IC50 (nM) |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 ± 0.001[8] | Acetazolamide | Ki: 250 |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 ± 0.017[8] | Acetazolamide | Ki: 12 |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030[8] | Donepezil | IC50: 6.7[9] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041[8] | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug like Dasatinib) and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution is typically 0.1 mM.
-
Sample Preparation: Dissolve the 2-aminothiazole derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the sample or standard solution with the DPPH working solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value from a plot of scavenging activity against the concentration of the compound.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 2-aminothiazole derivatives or a standard inhibitor (e.g., L-NAME) for a certain period. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition. Calculate the IC50 value.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (2-aminothiazole derivative or a standard inhibitor like Donepezil) at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction. A blank reaction without the enzyme should also be prepared.
-
Substrate Addition: Start the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a specific duration using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Calculate the IC50 or Ki value.
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm.
Protocol:
-
Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.4), a solution of the substrate p-nitrophenyl acetate in a suitable organic solvent (e.g., acetonitrile), and a solution of the carbonic anhydrase enzyme.
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound (2-aminothiazole derivative or a standard inhibitor like Acetazolamide) at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of 2-aminothiazole derivatives can aid in understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Amino-4-isopropyl-5-methylthiazole
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 2-Amino-4-isopropyl-5-methylthiazole, a key intermediate in various synthetic pathways. While specific validated methods for this exact molecule are not widely published, this document outlines the principles and expected performance of common analytical techniques based on methods developed for structurally similar aminothiazole derivatives.
The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific goals of the analysis, such as impurity profiling, stability testing, or quantification in a final product. This guide explores High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methods for the comprehensive analysis of this compound.
Comparative Analysis of Potential Analytical Methods
The following tables summarize the anticipated validation parameters for HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of this compound. These values are extrapolated from methods validated for other aminothiazole derivatives and serve as a benchmark for what can be expected during method development and validation.
Table 1: Comparison of Chromatographic Methods for Quantitative Analysis
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Method 3: GC-MS (with derivatization) |
| Analyte | This compound | This compound | This compound derivative |
| Typical Matrix | Active Pharmaceutical Ingredient (API), Formulations | API, Formulations, Biological Matrices | API, Volatile Impurities |
| Instrumentation | HPLC with UV/Vis Detector | LC coupled with a Tandem Mass Spectrometer | GC coupled with a Mass Spectrometer |
| Linearity Range (estimated) | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) (estimated) | ~0.1 µg/mL | < 0.1 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) (estimated) | ~0.3 µg/mL | ~0.3 ng/mL | ~3 ng/mL |
| Accuracy (% Recovery) (expected) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) (expected) | < 2% | < 5% | < 10% |
| Selectivity | Good, but potential for interference from co-eluting compounds. | Excellent, highly selective due to mass-based detection. | Excellent, but derivatization may introduce complexity. |
| Forced Degradation | Suitable for monitoring degradation products with chromophores. | Ideal for identifying and quantifying unknown degradation products. | May be challenging due to the non-volatile nature of degradation products. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following are proposed experimental protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug and formulation samples.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aminothiazoles).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentrations for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and stressed samples to ensure no interference at the retention time of the analyte.[1][2] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed.[3][4][5][6][7]
-
Linearity: Determined by a series of at least five concentrations across the expected range.[8]
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.[9]
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at low levels, such as in biological matrices or for impurity profiling.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column for polar compounds.
-
Mobile Phase: A gradient of aqueous and organic solvents with a suitable modifier (e.g., formic acid or ammonium formate) to enhance ionization.
-
Flow Rate: Adapted for the LC-MS system (e.g., 0.3 - 0.5 mL/min).
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and an internal standard should be optimized.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepared as in the HPLC-UV method, but at much lower concentrations. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used.
-
Sample Preparation: May require more extensive sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples.
-
-
Validation Parameters: Follows similar principles to the HPLC-UV method but with a focus on matrix effects, which should be evaluated to ensure they do not impact the accuracy and precision of the method.[9]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar and non-volatile nature of this compound, direct analysis by GC is challenging. Derivatization is necessary to increase its volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The primary amino group can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl derivative.[10][11]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient to ensure good separation of the derivatized analyte from other components.
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Derivatization Protocol: A carefully optimized protocol for the derivatization reaction is required, including reaction time, temperature, and reagent concentration.
-
Extraction: After derivatization, the derivative is typically extracted into a non-polar solvent for injection into the GC-MS.
-
-
Validation Parameters: In addition to the standard validation parameters, the reproducibility and completeness of the derivatization reaction must be thoroughly validated.
Mandatory Visualization
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow.
Caption: A flowchart illustrating the key stages of analytical method development and validation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. scispace.com [scispace.com]
- 8. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing 2-Aminothiazole Data
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of compounds are paramount. This guide provides a comprehensive comparison of leading chemical databases for cross-referencing spectral data of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry. We present a detailed analysis of database features, standardized experimental protocols for data acquisition, and visual workflows to streamline your research process.
The structural elucidation of novel 2-aminothiazole derivatives relies heavily on spectroscopic techniques. Cross-referencing experimentally obtained spectra with established databases is a critical step in verifying molecular structures and ensuring data integrity. This guide compares the utility of major chemical databases—PubChem, the Spectral Database for Organic Compounds (SDBS), ChemSpider, and Reaxys—for this purpose.
Database Showdown: A Comparative Analysis
To aid in the selection of the most appropriate resource, the following table summarizes the key features of prominent chemical databases for spectral data of 2-aminothiazoles.
| Feature | PubChem | Spectral Database for Organic Compounds (SDBS) | ChemSpider | Reaxys |
| Sponsor | National Center for Biotechnology Information (NCBI), NIH | National Institute of Advanced Industrial Science and Technology (AIST), Japan | Royal Society of Chemistry | Elsevier |
| Accessibility | Open Access | Open Access | Open Access with registration for contribution | Subscription-based |
| Spectral Data Types for 2-Aminothiazoles | 1H NMR, 13C NMR, Mass Spectrometry, IR (data from various sources) | 1H NMR, 13C NMR, Mass Spectrometry (EI), FT-IR, Raman, ESR | 1H NMR, 13C NMR, IR, Mass Spectrometry (user-contributed and aggregated) | Extensive experimental property data including NMR, IR, and MS |
| Search Functionality | Text-based (name, CAS no.), structure, substructure, and spectral data search (peak lists) | Compound name, CAS No., molecular formula, molecular weight, and spectral peak search.[1] | Text-based, structure, substructure, and advanced search with multiple filters.[2][3] | Extensive search capabilities including structure, substructure, reaction, and specific spectral data points.[4] |
| Data Submission/Curation | Data is aggregated from numerous depositors. | Primarily contains spectra measured by AIST.[1] | Community-driven through user deposition and curation.[2] | Professionally curated from peer-reviewed literature and patents.[4] |
| Key Strengths | Comprehensive collection of compound information and biological activity data.[5] | High-quality, consistently measured spectra for a curated set of organic compounds.[1][6] | Large, crowd-sourced database with extensive links to literature and other resources.[7][8] | Highly curated and extensive database with deep integration of chemical reaction and property data.[4][9] |
Standardized Experimental Protocols for Spectral Data Acquisition
To ensure the generation of high-quality, reproducible spectral data for comparison with database entries, the following standardized protocols are recommended for the analysis of 2-aminothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should be consistent for comparative purposes.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for 1H and 13C NMR in non-aqueous solvents. For D2O, a suitable internal or external standard should be used.
-
Instrument Parameters:
-
Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.
-
1H NMR: Acquire spectra with a 30° pulse angle and a relaxation delay of at least 1 second. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
13C NMR: Acquire spectra using a proton-decoupled pulse sequence. A sufficient number of scans (typically 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples by placing the sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the 2-aminothiazole derivative.
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile 2-aminothiazole derivative into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify key fragmentation patterns that can aid in structure elucidation.
-
Visualizing the Research Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of cross-referencing spectral data and the decision-making process in structure verification.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. ChemSpider - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Reaxys [elsevier.com]
- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. ChemSpider - building an online database of open spectra | PDF [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
